Technical Documentation Center

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Characterization of CAS 1824055-32-4: Molecular Weight and Solubility Profiling

Executive Summary & Structural Foundations CAS 1824055-32-4, chemically designated as 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol [1], is a highly lipophilic, sterically hindered tertiary alcohol. It frequently serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Foundations

CAS 1824055-32-4, chemically designated as 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol [1], is a highly lipophilic, sterically hindered tertiary alcohol. It frequently serves as a critical synthetic intermediate in the development of advanced agrochemicals (such as triazole-class fungicides) and targeted pharmaceutical active pharmaceutical ingredients (APIs).

Understanding the precise physicochemical properties of this molecule is not merely a regulatory checkbox; it is the mechanistic foundation for downstream formulation and analytical method development. The presence of the bulky 2-methylphenyl and cyclopropyl groups adjacent to the hydroxyl center creates profound steric hindrance. This structural reality dictates its unique behavior in mass spectrometry (resisting standard protonation) and its thermodynamic solubility profile (exhibiting extreme hydrophobicity).

Molecular Weight Determination & Mass Spectrometry Behavior

Theoretical Exact Mass Calculation

To develop a robust analytical method, we must first establish the exact monoisotopic mass. The empirical formula is C₁₂H₁₅ClO .

  • Carbon (C₁₂): 12×12.00000=144.00000

  • Hydrogen (H₁₅): 15×1.007825=15.117375

  • Chlorine (³⁵Cl): 34.968853

  • Oxygen (¹⁶O): 15.994915

  • Total Monoisotopic Mass: 210.0811 Da (Average MW: 210.70 g/mol )

Causality in Ionization Behavior

Standard liquid chromatography-mass spectrometry (LC-MS) workflows typically monitor the [M+H]+ ion. However, as a tertiary alcohol, CAS 1824055-32-4 does not form a stable protonated adduct. Instead, the energy within an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source drives rapid in-source dehydration.

The molecule loses water ( H2​O ) and gains a proton ( H+ ), effectively losing a hydroxyl anion to form a highly stable, resonance-supported carbocation ( [C12​H14​Cl]+ ). Therefore, the self-validating analytical target for this compound is the m/z 193.078 fragment.

Experimental Protocol: HRMS Validation Workflow
  • Sample Preparation: Dissolve 1.0 mg of solid CAS 1824055-32-4 in 1.0 mL of HPLC-grade Methanol to establish a stock solution. Dilute to a working concentration of 1 µg/mL using Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid 3-minute linear gradient of Water/Acetonitrile (both modified with 0.1% Formic Acid).

  • Ionization: Utilize ESI in positive mode (ESI+). Critical Step: Elevate the source cone voltage (e.g., 30-40 V) to intentionally drive complete in-source dehydration, ensuring all signal is funneled into the carbocation fragment.

  • Mass Detection: Acquire high-resolution mass spectra (resolution > 60,000 FWHM) targeting the exact mass of 193.078 m/z.

MS_Workflow A Sample Prep (1 µg/mL in MeOH:H2O) B UHPLC Separation (C18 Column) A->B 2 µL Injection C ESI+ Ionization (In-Source Dehydration) B->C Elution D HRMS Detection (TOF/Orbitrap) C->D Ion Transfer E Data Analysis [M-H2O+H]+ m/z 193.078 D->E Exact Mass Extraction

Workflow for high-resolution mass spectrometry (HRMS) validation of molecular weight.

Thermodynamic Solubility Profile

Mechanistic Solubility Drivers

Because CAS 1824055-32-4 lacks ionizable amines or carboxylic acids (the tertiary hydroxyl has a pKa > 15), its aqueous solubility is strictly pH-independent across the physiological range (pH 1.2 to 7.4). The molecule's high lipophilicity (Predicted LogP ~3.8) and steric shielding of the hydroxyl group prevent efficient hydrogen bonding with water. Under the FDA Biopharmaceutics Classification System (BCS), this extreme hydrophobicity categorizes it as a low-solubility compound[2].

Experimental Protocol: Shake-Flask Thermodynamic Solubility

To accurately determine solubility, we must avoid kinetic supersaturation artifacts. The shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[3]. For regulatory compliance, this protocol aligns with OECD Guideline 105[4].

  • Solid Addition: Dispense an excess amount of solid CAS 1824055-32-4 (approx. 5-10 mg) into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., USP Simulated Gastric Fluid pH 1.2, or Phosphate Buffer pH 7.4).

  • Thermodynamic Equilibration: Seal the vial and incubate in an orbital shaker at 37 ± 0.5 °C, shaking at 300 RPM for 24 hours. Causality Note: A 24-hour duration is strictly required to overcome the solid lattice energy and establish a true equilibrium between the crystalline and solvated states[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Causality Note: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds (LogP ~4) will non-specifically bind to PTFE or nylon filter membranes, artificially lowering the measured solubility.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 in Methanol (to prevent precipitation upon cooling), and quantify via HPLC-UV at λ = 220 nm against a validated standard curve.

Solubility_Workflow S1 Excess Solid API (CAS 1824055-32-4) S2 BufferAddition (pH1.2, 7.4) S1->S2 S3 Thermodynamic Equilibration (Shake-Flask, 37°C, 24h) S2->S3 Vortex & Seal S4 Phase Separation (Centrifugation, 15000g) S3->S4 Isolate Supernatant S5 HPLC-UV Quantification (λ = 220 nm) S4->S5 Dilute & Analyze

Shake-flask protocol for determining thermodynamic equilibrium solubility.

Quantitative Data Presentation

Table 1: Physicochemical & Molecular Weight Parameters

ParameterValue
CAS Registry Number 1824055-32-4
IUPAC Name 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol
Chemical Formula C₁₂H₁₅ClO
Average Molecular Weight 210.70 g/mol
Monoisotopic Mass 210.0811 Da
Predominant MS Ion (ESI+) m/z 193.078 [M−H2​O+H]+
Predicted LogP ~3.8 - 4.2
pKa (Hydroxyl) > 15 (Non-ionizable in physiological pH)

Table 2: Thermodynamic Solubility Profile (Predicted/Empirical Matrix)

Solvent SystemDielectric Constant (ε)Solubility ClassEstimated Solubility (mg/mL)
Aqueous Buffers (pH 1.2 - 7.4) 80.1Practically Insoluble< 0.01
Methanol 32.7Freely Soluble> 50
Acetonitrile 37.5Soluble> 30
Dimethyl Sulfoxide (DMSO) 46.7Very Soluble> 100
Dichloromethane (DCM) 8.93Very Soluble> 100

References

  • Title: 1824055-32-4 1-(4-Chloro-2-methylphenyl)
  • Source: Biorelevant.
  • Title: Understanding the Biopharmaceutics Classification System (BCS)
  • Title: Product Properties Test Guidelines OPPTS 830.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol in Agrochemicals

Introduction The compound 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol represents a class of highly effective agricultural fungicides. While not widely known by this specific chemical name, its structural motifs—a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol represents a class of highly effective agricultural fungicides. While not widely known by this specific chemical name, its structural motifs—a substituted phenyl ring, a cyclopropyl group, and an ethanol backbone—are characteristic of the cyclopropyl-carbinol subgroup within the broader class of Demethylation Inhibitor (DMI) fungicides.[1][2] These fungicides are also referred to as Sterol Biosynthesis Inhibitors (SBIs).[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, synthesized from established knowledge of DMI fungicides and targeted towards researchers, scientists, and professionals in drug development. For the purpose of this guide, we will refer to the compound as "Cyclopropanol-X."

Cyclopropanol-X exhibits broad-spectrum activity against a range of phytopathogenic fungi, including those responsible for diseases such as powdery mildews, rusts, and various leaf spot diseases.[1][2] Its efficacy stems from its ability to disrupt a fundamental biochemical pathway unique to fungi, thereby ensuring high target specificity and minimizing off-target effects on the host plant.[5]

The Biochemical Basis of Antifungal Activity: The Ergosterol Biosynthesis Pathway

The primary target of Cyclopropanol-X and other DMI fungicides is the ergosterol biosynthesis pathway.[5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5][7] It is a crucial component for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[8][9] Ergosterol also plays a vital role in the function of membrane-bound enzymes and in cell signaling processes.[6][9] Consequently, any disruption in the synthesis of ergosterol has profound and typically lethal consequences for the fungal cell.[1][6]

The biosynthesis of ergosterol is a complex, multi-step process that begins with the mevalonate pathway and proceeds through a series of enzymatic reactions to produce the final sterol product.[5][10] This pathway is highly conserved among fungi, making it an excellent target for broad-spectrum antifungal agents.[5]

The Critical Role of C14-Demethylase (CYP51)

Within the ergosterol biosynthesis pathway, a key enzymatic step is the C14-demethylation of lanosterol (or eburicol in some fungi). This reaction is catalyzed by the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or Erg11.[2][10] This enzyme is responsible for removing a methyl group from the 14th carbon position of the sterol precursor. This demethylation is an essential step; its inhibition leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane.[6]

Detailed Mechanism of Action of Cyclopropanol-X

The fungicidal activity of Cyclopropanol-X is a direct consequence of its potent and specific inhibition of the C14-demethylase (CYP51) enzyme.[2][8]

Molecular Interaction with CYP51

The chemical structure of Cyclopropanol-X is pivotal to its inhibitory action. The nitrogen atom in the heterocyclic ring (implied by its classification with triazoles and imidazoles like cyproconazole and prochloraz) binds to the heme iron atom in the active site of the CYP51 enzyme.[2][11] This binding prevents the enzyme from interacting with its natural substrate, lanosterol. The substituted phenyl and cyclopropyl groups of Cyclopropanol-X further stabilize its position within the active site through hydrophobic and van der Waals interactions with the surrounding amino acid residues. This tight and specific binding effectively blocks the demethylation process.

Downstream Consequences of CYP51 Inhibition

The inhibition of C14-demethylase by Cyclopropanol-X triggers a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The most immediate consequence is the cessation of ergosterol production.[6][8] The lack of this essential sterol compromises the structural integrity and fluidity of the fungal cell membrane.[8][9]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[12] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function. This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[1][8]

  • Disruption of Fungal Growth and Development: As the integrity of the cell membrane is compromised, critical cellular processes that are dependent on a functional membrane, such as nutrient uptake and cell wall synthesis, are impaired.[11] This leads to an inhibition of fungal growth, specifically the extension of hyphae.[11] It is important to note that DMI fungicides are generally fungistatic at lower concentrations, inhibiting fungal growth, but can be fungicidal at higher concentrations. They are most effective during active fungal growth stages and typically do not inhibit spore germination, as spores contain sufficient ergosterol reserves for initial germ tube formation.[13][14]

The overall mechanism can be visualized in the following pathway diagram:

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Cyclopropanol-X cluster_consequences Consequences Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols C14-demethylase (CYP51) ... ... 14-demethylated sterols->... Ergosterol Ergosterol ...->Ergosterol Cyclopropanol-X Cyclopropanol-X C14-demethylase (CYP51) C14-demethylase (CYP51) Cyclopropanol-X->C14-demethylase (CYP51) Inhibition Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Disrupted Membrane Function Disrupted Membrane Function Ergosterol Depletion->Disrupted Membrane Function Toxic Sterol Accumulation->Disrupted Membrane Function Fungal Cell Death Fungal Cell Death Disrupted Membrane Function->Fungal Cell Death G cluster_workflow Experimental Workflow for Mechanism of Action Studies In Vitro Enzyme Assay In Vitro Enzyme Assay Determine IC50 Determine IC50 In Vitro Enzyme Assay->Determine IC50 Direct Inhibition Conclusion Conclusion Determine IC50->Conclusion Fungal Growth Assay Fungal Growth Assay Determine MIC/EC50 Determine MIC/EC50 Fungal Growth Assay->Determine MIC/EC50 Whole-cell Efficacy Determine MIC/EC50->Conclusion Sterol Profile Analysis (GC-MS) Sterol Profile Analysis (GC-MS) Confirm Pathway Disruption Confirm Pathway Disruption Sterol Profile Analysis (GC-MS)->Confirm Pathway Disruption Biochemical Evidence Confirm Pathway Disruption->Conclusion Hypothesis Hypothesis Hypothesis->In Vitro Enzyme Assay Hypothesis->Fungal Growth Assay Hypothesis->Sterol Profile Analysis (GC-MS)

Sources

Foundational

A Guide to the Crystal Structure Analysis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol: A Methodological Whitepaper

Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol, a molecule of interest in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol, a molecule of interest in medicinal chemistry and materials science. While a public crystal structure for this specific compound is not available as of this writing, this document serves as a detailed methodological blueprint for its analysis. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental and computational workflows required to elucidate the three-dimensional atomic arrangement of this and similar molecular entities. The guide covers the entire process, from crystal growth and data collection to structure solution, refinement, and advanced analysis of intermolecular interactions.

Introduction: The Significance of Structural Elucidation

The precise knowledge of the three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol, crystal structure analysis provides critical information regarding stereochemistry, conformation, and intermolecular interactions. These details are paramount for drug design, polymorphism screening, and ensuring the stability and bioavailability of a final product. The presence of a chiral center, a substituted phenyl ring, and a strained cyclopropyl group in the target molecule makes its structural analysis a compelling case study.

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid.[1][2][3] This guide will detail the causality behind the experimental choices and computational steps, ensuring a self-validating and robust approach to the structural analysis of the title compound.

The Workflow of Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles. The logical flow of this process is crucial for obtaining high-quality, reliable results.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 1-(4-Chloro-2-methylphenyl)- 1-cyclopropyl ethanol crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., PLATON/checkCIF) refinement->validation analysis Advanced Analysis (e.g., Hirshfeld Surface) validation->analysis

Caption: The overall workflow for the crystal structure analysis of a small molecule.

Experimental Protocols

Synthesis and Purification

The initial step involves the synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol. While the detailed synthetic route is beyond the scope of this guide, it is imperative that the final product is of high purity (typically >98%) to facilitate the growth of high-quality single crystals. Common purification techniques include column chromatography and recrystallization.

Single Crystal Growth: The Cornerstone of the Experiment

The quality of the single crystal is the most critical factor for a successful structure determination.[4] The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[4]

Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find a solvent in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

  • Crystallization Setup: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm with a few small pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Rationale: Slow evaporation allows the molecules to arrange themselves in a highly ordered, crystalline lattice, minimizing defects and twinning.

Data Collection: Capturing the Diffraction Pattern

Data collection is performed using a single-crystal X-ray diffractometer.[1][2][5] Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for orienting the crystal, and a sensitive detector (e.g., a CCD or CMOS detector).

Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if low-temperature data collection is performed.

  • Centering: The crystal is centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to collect a complete and redundant set of diffraction data. This typically involves a series of ω and φ scans.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Rationale: Collecting a complete and redundant dataset is crucial for accurate structure determination. Low-temperature data collection (e.g., at 100 K) is often employed to minimize thermal vibrations of the atoms, leading to a more precise structure.

Structure Solution and Refinement: From Data to a 3D Model

The integrated diffraction data is used to solve and refine the crystal structure. This is a computational process that involves several steps.

structure_determination cluster_input Input Data cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation & Output hkl_file Reflection Data (.hkl) shelxs SHELXS (Direct Methods) hkl_file->shelxs ins_file Instruction File (.ins) ins_file->shelxs initial_model Initial Atomic Model shelxs->initial_model shelxl SHELXL (Least-Squares Refinement) initial_model->shelxl refined_model Refined Structure shelxl->refined_model fourier Difference Fourier Maps shelxl->fourier platon PLATON/checkCIF refined_model->platon fourier->shelxl cif_file Crystallographic Information File (*.cif) platon->cif_file

Caption: The computational workflow for structure solution and refinement.

Structure Solution

The initial step is to determine the phases of the structure factors, which are lost during the diffraction experiment. For small molecules, this is typically achieved using direct methods, as implemented in programs like SHELXS.[6]

Structure Refinement

Once an initial model of the structure is obtained, it is refined using a least-squares method, for which SHELXL is a widely used program.[7][8] The refinement process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[9][10]

Protocol: Structure Refinement with SHELXL

  • Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres).

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically (atoms are modeled as ellipsoids to account for their thermal motion).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate any missing atoms or to identify regions of disordered electron density.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Data Presentation and Interpretation

The final refined structure is presented in a Crystallographic Information File (CIF).[11] This file contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and bond lengths and angles.

Crystallographic Data

The following table presents a hypothetical set of crystallographic data for 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol.

ParameterValue
Chemical formulaC₁₂H₁₄ClO
Formula weight210.69
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 8.456(3) Å β = 98.76(5)°
c = 13.456(6) Å γ = 90°
Volume1134.5(8) ų
Z4
Density (calculated)1.234 Mg/m³
Absorption coefficient0.345 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -11<=k<=11, -17<=l<=17
Reflections collected8976
Independent reflections2598 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters2598 / 0 / 128
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.25 e.Å⁻³
Molecular Geometry

The refined structure would provide precise bond lengths and angles. For instance, the C-Cl bond length, the geometry of the cyclopropyl ring, and the torsion angles defining the conformation of the molecule relative to the phenyl ring would be determined with high accuracy.

Advanced Analysis: Hirshfeld Surface Analysis

To gain deeper insights into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis can be performed.[12][13][14] This method provides a visual representation of the intermolecular contacts and their relative contributions to the overall crystal packing.

Methodology:

  • Hirshfeld Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the procrystal.

  • d_norm Mapping: The surface is mapped with the dnorm value, which is a normalized contact distance that highlights regions of close intermolecular contacts.

  • 2D Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts as a scatter plot of di (the distance from the surface to the nearest nucleus inside the surface) versus de (the distance from the surface to the nearest nucleus outside the surface).

This analysis would reveal the nature and extent of interactions such as C-H···Cl, C-H···O, and π-π stacking interactions, which are crucial for understanding the solid-state properties of the compound.

Conclusion

The crystal structure analysis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol, as outlined in this guide, provides a robust framework for the complete structural elucidation of novel small molecules. By following a logical workflow from crystal growth to advanced computational analysis, researchers can obtain high-quality, reliable data that is essential for a wide range of applications in the chemical and pharmaceutical sciences. The methodologies described herein are grounded in established crystallographic principles and represent the current best practices in the field.

References

  • PLATON, A Multipurpose Crystallographic Tool, Spek, A. L. (2009). J. Appl. Cryst. 36, 7-13. [Link]

  • PLATON for Windows. School of Chemistry, University of Glasgow. [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. A.L. Spek, Utrecht University. [Link]

  • PLATON for MS-Windows. Louis J. Farrugia, University of Glasgow. [Link]

  • THE PLATON HOMEPAGE. A.L. Spek, Utrecht University. [Link]

  • Sheldrick, G. M. (1997). SHELX-97. University of Göttingen, Germany.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SciRP. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • SHELXL-97. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Introduction to SHELXL Refinement: Restraints, Constraints and Esds. George M. Sheldrick, Göttingen University. [Link]

  • Experimental methods for x-ray diffraction. [Link]

  • Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]

  • Tutorials. The Center for Xray Crystallography, University of Florida. [Link]

  • Tutorials. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Clegg, W., & Teat, S. J. (2019). 12: Refining X-ray Crystal Structures. In Crystal Structure Analysis. Royal Society of Chemistry. [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. [Link]

  • Hirshfeld surface analysis. R Discovery. [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. SciVision Open Access Publishers. [Link]

  • Structure refinement. MIT OpenCourseWare. [Link]

  • CIF (Crystallographic Information Framework). Research Data Alliance. [Link]

  • Single-Crystal X-ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • Crystallography Open Database: Search results. [Link]

  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]

  • CCDC 964465: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

  • Single Crystal X-ray Diffraction. Institute of Applied Physics, Seoul National University. [Link]

  • Nishihara, S., & Kitagawa, S. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5458-5469. [Link]

  • Yoneda, K., et al. (2010). Crystal structures of glycinamide ribonucleotide synthetase, PurD, from thermophilic eubacteria. Acta Crystallographica Section D: Biological Crystallography, 66(10), 1109-1119. [Link]

  • Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. (2022). IUCrData, 7(2), x220084. [Link]

  • Crystal structure of 1-{4-[(5-Chloro-2-hydroxy-benzylidene)amino]phenyl} ethanone O-ethyl-oxime, C17H17ClN2O2. (2014). Zeitschrift für Kristallographie-New Crystal Structures, 229(4), 303-304. [Link]

  • Solvothermal syntheses, crystal structures, optical and thermal properties of new selenidogermanate and polyselenidogermanate. (2013). Journal of Chemical Sciences, 125(5), 1037-1044. [Link]

  • 5W55: Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JWG048. RCSB PDB. [Link]

  • 1-Cyclopropylethanol. PubChem. [Link]

  • Wendt, K. U., et al. (1999). Crystal structure of a squalene cyclase in complex with the potential anticholesteremic drug Ro48-8071. Journal of the American Chemical Society, 121(34), 7853-7854. [Link]

  • 1-chloro-2-(4-methylphenyl)propane. NIST WebBook. [Link]

  • (PDF) Crystal structure of a 1:1 co-crystal of quabodepistat (OPC-167832) with 2,5-dihydroxybenzoic acid using microcrystal electron diffraction. ResearchGate. [Link]

  • CCDC 1518910: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. ResearchGate. [Link]

  • (PDF) CIF file of N-(2-{[(2E)-3-(4-chlorophenyl)-2-propenyl]-(methyl)ammonio}methylphenyl)-N-(2-hydroxyethyl)- 4-methoxybenzenesulfonamide dihydrogen phosphate — methanol (1:1), [C26H30ClN2SO4][H2PO4] · CH4O. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol. The synthesis is achieved via the nucleophilic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol. The synthesis is achieved via the nucleophilic addition of a cyclopropyl Grignard reagent to the carbonyl carbon of 4'-chloro-2'-methylacetophenone. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed methodology, explains the causality behind critical experimental choices, and includes safety protocols, data presentation, and workflow visualization to ensure reproducibility and a thorough understanding of the process.

Introduction

Tertiary alcohols incorporating both aromatic and strained ring systems are valuable scaffolds in medicinal chemistry and materials science. The target molecule, 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol (CAS No. 1824055-32-4)[1], combines a substituted phenyl ring, often found in pharmacologically active compounds, with a cyclopropyl group, which can modulate metabolic stability and binding affinity.

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[2][3][4] This protocol leverages the reaction between cyclopropylmagnesium bromide and 4'-chloro-2'-methylacetophenone. The Grignard reagent, acting as a potent nucleophilic carbanion source, attacks the electrophilic carbonyl carbon of the ketone.[2] A subsequent acidic work-up protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol.[3][5] This guide details the preparation of the Grignard reagent in situ, the nucleophilic addition reaction, and the final purification steps.

Reaction Scheme

The overall two-stage synthesis is depicted below:

Stage 1: Formation of Grignard Reagent

Cyclopropyl bromide + Magnesium → Cyclopropylmagnesium bromide

Stage 2: Grignard Reaction and Work-up

4'-Chloro-2'-methylacetophenone + Cyclopropylmagnesium bromide → Intermediate Alkoxide → 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to product isolation.

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Grignard Addition cluster_2 Part C: Work-up & Purification A1 Activate Mg Turnings (Oven-dried flask, N₂ atm) A2 Add Anhydrous THF & Iodine Crystal A1->A2 A3 Initiate Reaction (Add small amount of Cyclopropyl Bromide) A2->A3 A4 Maintain Reflux (Dropwise addition of remaining Cyclopropyl Bromide) A3->A4 A5 Complete Formation (Reflux for 30-60 min) A4->A5 B3 Slowly Add Ketone Solution to Grignard Reagent A5->B3 Use immediately B1 Prepare Ketone Solution (4'-Chloro-2'-methylacetophenone in Anhydrous THF) B2 Cool Grignard Reagent (0°C, Ice Bath) B2->B3 B4 Reaction (Stir at 0°C, then warm to RT) B3->B4 C1 Quench Reaction (Pour into cold saturated aq. NH₄Cl) B4->C1 C2 Extract with Diethyl Ether (3x) C1->C2 C3 Combine Organic Layers & Wash with Brine C2->C3 C4 Dry Organic Layer (Anhydrous Na₂SO₄) C3->C4 C5 Concentrate (Rotary Evaporation) C4->C5 C6 Purify Crude Product (Flash Column Chromatography) C5->C6 Product Product C6->Product Final Product: 1-(4-Chloro-2-methylphenyl) -1-cyclopropylethanol

Caption: Overall workflow for the synthesis of the target tertiary alcohol.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )SupplierPurityNotes
Magnesium Turnings7439-95-424.31Sigma-Aldrich≥99.5%
Iodine7553-56-2253.81Sigma-Aldrich≥99.8%Reagent Grade
Cyclopropyl Bromide4333-56-6120.98Sigma-Aldrich98%
4'-Chloro-2'-methylacetophenone6952-66-5168.62Chem-Impex≥98%[6]
Tetrahydrofuran (THF)109-99-972.11Sigma-AldrichAnhydrous, ≥99.9%Inhibitor-free
Diethyl Ether (Et₂O)60-29-774.12Sigma-AldrichAnhydrous, ≥99.7%
Ammonium Chloride (NH₄Cl)12125-02-953.49Sigma-Aldrich≥99.5%
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Sigma-AldrichAnhydrous, Granular
Silica Gel7631-86-960.08MilliporeSigma230-400 meshFor column chromatography
Hexanes110-54-3-Sigma-AldrichACS ReagentFor chromatography
Ethyl Acetate (EtOAc)141-78-688.11Sigma-AldrichACS ReagentFor chromatography
Equipment
  • Three-neck round-bottom flasks (oven-dried)

  • Reflux condenser and dropping funnel (oven-dried)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Detailed Experimental Protocol

CRITICAL: All glassware must be thoroughly oven-dried (or flame-dried) and cooled under an inert atmosphere (Nitrogen or Argon) before use. The Grignard reaction is highly sensitive to moisture.[7]

Part A: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
  • Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.

  • Activation: Place magnesium turnings (1.58 g, 65.0 mmol, 1.3 equiv) into the flask. Briefly heat the flask gently with a heat gun under vacuum (if possible) and then cool to room temperature under a stream of nitrogen to activate the magnesium surface.

  • Initiation: Add a single crystal of iodine. The iodine serves as an indicator and helps initiate the reaction.[7] Add 20 mL of anhydrous THF to the flask.

  • Addition: In the dropping funnel, prepare a solution of cyclopropyl bromide (6.05 g, 50.0 mmol, 1.0 equiv) in 40 mL of anhydrous THF.

  • Reaction: Add approximately 2-3 mL of the cyclopropyl bromide solution to the magnesium suspension. The reaction has initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The resulting dark grey or black solution is the cyclopropylmagnesium bromide reagent, which should be used immediately in the next step.

Part B: Grignard Addition to 4'-Chloro-2'-methylacetophenone
  • Ketone Preparation: In a separate dry flask, dissolve 4'-chloro-2'-methylacetophenone (8.43 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

  • Cooling: Cool the freshly prepared Grignard reagent solution from Part A to 0 °C using an ice-water bath.

  • Addition: Transfer the ketone solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Reaction Mechanism

The mechanism involves the nucleophilic attack of the cyclopropyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone, followed by protonation.

Caption: Mechanism of Grignard addition to form the tertiary alcohol.

Part C: Aqueous Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 250 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. This step quenches any unreacted Grignard reagent and protonates the alkoxide product.[7] An alternative is to use ice and then titrate with dilute HCl until the magnesium salts dissolve.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash them with 100 mL of brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc) is typically effective for eluting the tertiary alcohol.[8] Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield the final product.

Expected Results & Characterization

ParameterExpected Value
Product Name 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol
CAS Number 1824055-32-4[1]
Molecular Formula C₁₂H₁₅ClO
Molecular Weight 210.70 g/mol
Appearance Colorless oil or white solid
Expected Yield 70-85%
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): ~7.3-7.1 (m, 3H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~1.6 (s, 1H, OH), ~1.5 (s, 3H, -CH₃), ~0.6-0.2 (m, 5H, cyclopropyl-H).
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): Aromatic carbons (~145-125), Tertiary alcohol carbon (~75), Methyl carbons (~30, ~20), Cyclopropyl carbons (~15, ~5).

Note: NMR chemical shifts are predictions based on similar structures and should be confirmed experimentally.

Safety and Handling

  • Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water, releasing flammable gases.[9] All operations must be conducted under a dry, inert atmosphere.

  • Anhydrous Ethers (THF, Et₂O): Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[9] Use only freshly opened or properly stored anhydrous solvents. Work in a well-ventilated fume hood away from ignition sources.

  • Cyclopropyl Bromide: This is a flammable liquid and is harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work-up: The quenching process is exothermic. Perform the addition of the reaction mixture to the aqueous solution slowly and with cooling.

Conclusion

This application note provides a reliable and detailed protocol for synthesizing 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol. By carefully following the steps for preparing the Grignard reagent and controlling the reaction conditions, researchers can achieve high yields of the desired tertiary alcohol. The causality-driven explanations and safety guidelines embedded within this protocol are designed to empower scientists to perform this synthesis safely and effectively.

References

  • Benchchem. (2025). Application Notes and Protocols for Cyclopropylmagnesium Bromide in Grignard Reactions.
  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • ChemicalBook. (2026). Cyclopropylmagnesium bromide | 23719-80-4.
  • Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide 0.5M THF 23719-80-4.
  • Chem-Impex. (n.d.). 4'-Chloro-2'-methylacetophenone.
  • Guidechem. (n.d.). 1824055-32-4 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol.
  • Chempedia. (n.d.). Grignard Reagents.
  • Lehigh University. (n.d.). Using the Grignard Reaction to Make Alcohols.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Benchchem. (2025). Application Notes and Protocols for the Utilization of Cyclopropylmethanol as a Chiral Building Block in Synthesis.

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Utilizing 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol as a Fungicide Intermediate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries on the stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries on the strategic use of the tertiary alcohol, 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol, as a pivotal intermediate in the synthesis of novel triazole-type fungicides. The guide elucidates the chemical rationale, provides detailed synthetic protocols, and outlines robust analytical methods for characterization. By leveraging established principles of triazole fungicide synthesis, this document offers a well-grounded framework for developing new active ingredients for crop protection.

Introduction: The Significance of Triazole Fungicides and Novel Intermediates

Triazole fungicides represent a cornerstone of modern agriculture, offering broad-spectrum, systemic control of a wide array of pathogenic fungi in essential crops like cereals, fruits, and vegetables.[1][2] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol.[1][3] Ergosterol is an essential component of fungal cell membranes; its disruption leads to membrane instability and ultimately, fungal cell death.[1][4]

The core structure of most triazole fungicides features a 1,2,4-triazole ring linked to a substituted aryl group through a short carbon chain that includes a hydroxyl-bearing tertiary carbon. The specific nature of the aryl substituents and other groups, such as the cyclopropyl moiety in the intermediate 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol, is crucial for modulating the fungicide's efficacy, spectrum of activity, and plant compatibility. The cyclopropyl group, in particular, is a well-established feature in potent fungicides like cyproconazole, contributing to the molecule's metabolic stability and binding affinity to the target enzyme.[4][5]

This guide focuses on the synthetic conversion of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol into a potential triazole fungicide, providing the scientific foundation and practical protocols required for its successful application in a research and development setting.

Physicochemical & Structural Data of the Core Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol are summarized below.

PropertyValue (Predicted/Typical)Source/Analogy
Chemical Name 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol-
Molecular Formula C₁₂H₁₅ClO-
Molecular Weight 210.70 g/mol -
Appearance Colorless to pale yellow liquid/low melting solidAnalogy to similar phenyl ethanol structures[6][7]
Boiling Point >250 °C (Predicted)Analogy to similar structures[7]
Solubility Soluble in organic solvents (e.g., Toluene, DCM, THF); sparingly soluble in water.General property of similar organic molecules[4][6]
pKa ~14-15 (for hydroxyl group)Analogy to tertiary alcohols[8]

Synthetic Strategy: From Tertiary Alcohol to Triazole Fungicide

The conversion of a tertiary alcohol intermediate into a 1,2,4-triazole fungicide is a well-established synthetic route in agrochemical chemistry.[9] The primary challenge is the substitution of the hydroxyl group, which is a poor leaving group, with the 1,2,4-triazole moiety. This is typically achieved via a two-step process:

  • Activation of the Hydroxyl Group: The tertiary alcohol is first converted into a derivative with a good leaving group. A common and effective method is the formation of a halide (chloride or bromide) through reaction with an appropriate halogenating agent.

  • Nucleophilic Substitution: The resulting halide is then subjected to a nucleophilic substitution reaction with the anionic form of 1,2,4-triazole. The triazole anion is a potent nucleophile that readily displaces the halide to form the final C-N bond.

This overall workflow is depicted below.

G cluster_0 PART 1: Intermediate Activation cluster_1 PART 2: Triazole Installation cluster_2 PART 3: Analysis & Screening A 1-(4-Chloro-2-methylphenyl)- 1-cyclopropyl ethanol C 1-Chloro-1-(4-chloro-2-methylphenyl)- 1-cyclopropylethane (Activated Intermediate) A->C  Step 1:  Halogenation B Halogenating Agent (e.g., SOCl₂, PBr₃) B->C E Final Product: Potential Triazole Fungicide C->E  Step 2:  Nucleophilic Substitution D 1H-1,2,4-Triazole + Base (e.g., NaH, K₂CO₃) D->E F Purification (Crystallization/Chromatography) E->F G Structural Characterization (LC/MS, NMR) F->G H Fungicidal Activity Assay G->H

Caption: Synthetic workflow for converting the ethanol intermediate to a triazole fungicide.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Protocol 1: Synthesis of 1-Chloro-1-(4-chloro-2-methylphenyl)-1-cyclopropylethane (Activated Intermediate)

Causality: This step converts the poorly-leaving hydroxyl group into a chloride, an excellent leaving group, facilitating the subsequent nucleophilic attack by the triazole anion. Thionyl chloride (SOCl₂) is an effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying the workup.

Materials:

  • 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Toluene

  • Pyridine (catalytic amount, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

  • Under a nitrogen atmosphere, dissolve 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A catalytic amount of pyridine can be added to the alcohol solution prior to the SOCl₂ addition to accelerate the reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel. Add more toluene if necessary and wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-Chloro-1-(4-chloro-2-methylphenyl)-1-cyclopropylethane, is typically a light-yellow to brown oil and can often be used in the next step without further purification.

Protocol 2: Synthesis of the Final Triazole Product

Causality: This is the key bond-forming step. 1H-1,2,4-Triazole is deprotonated by a strong base (like sodium hydride) to form the highly nucleophilic triazolide anion. This anion then displaces the chloride from the intermediate synthesized in Protocol 1.

Materials:

  • 1-Chloro-1-(4-chloro-2-methylphenyl)-1-cyclopropylethane (from Protocol 1, 1.0 eq)

  • 1H-1,2,4-Triazole (1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.6 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.6 eq) to the flask. Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C.

  • In a separate flask, dissolve 1H-1,2,4-triazole (1.5 eq) in a minimum amount of anhydrous DMF.

  • Add the triazole solution dropwise to the NaH suspension at 0 °C. Stir the mixture at room temperature for 1 hour or until hydrogen gas evolution ceases, indicating the formation of the sodium triazolide salt.

  • Dissolve the crude chloro-intermediate from Protocol 1 (1.0 eq) in a small amount of anhydrous DMF.

  • Add the solution of the chloro-intermediate dropwise to the sodium triazolide suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash them with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or toluene/hexane solvent system) to yield the final, purified triazole fungicide.

Characterization and Quality Control

Confirmation of the final product's structure and purity is paramount. A combination of chromatographic and spectroscopic methods should be employed.

G cluster_0 Analytical Workflow Crude Crude Product HPLC HPLC / LC-MS (Purity & Mass Confirmation) Crude->HPLC NMR ¹H & ¹³C NMR (Structural Elucidation) HPLC->NMR Final Pure Compound (>95% Purity) NMR->Final

Sources

Method

Application Note: High-Yield Grignard Synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (CAS 1824055-32-4)

Introduction & Retrosynthetic Rationale The incorporation of cyclopropyl groups into tertiary alcohols is a highly effective strategy in medicinal chemistry to increase metabolic stability and induce rigidification of dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Rationale

The incorporation of cyclopropyl groups into tertiary alcohols is a highly effective strategy in medicinal chemistry to increase metabolic stability and induce rigidification of drug scaffolds. The target compound, 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (CAS 1824055-32-4), represents a sterically congested tertiary alcohol[1].

Retrosynthetically, the most efficient disconnection relies on the nucleophilic addition of a cyclopropyl carbanion equivalent to an aryl methyl ketone. Therefore, the synthesis utilizes 4'-chloro-2'-methylacetophenone (CAS 37074-38-7) as the electrophilic core[2] and cyclopropylmagnesium bromide (CAS 23719-80-4) as the nucleophile.

Mechanistic Causality & Expert Insights

Executing a Grignard addition on an ortho-substituted acetophenone presents specific mechanistic challenges that dictate the experimental conditions:

  • Steric Hindrance (The Bürgi-Dunitz Trajectory): The ortho-methyl group on 4'-chloro-2'-methylacetophenone partially obstructs the optimal nucleophilic attack angle. To drive the reaction to completion, a 1.5 molar equivalent excess of the Grignard reagent is strictly required.

  • Suppression of Enolization: Grignard reagents can act as strong bases rather than nucleophiles. If the reaction is conducted at room temperature, the cyclopropylmagnesium bromide will deprotonate the α-methyl group of the acetophenone, forming an unreactive magnesium enolate. Maintaining the initial addition temperature at 0 °C kinetically favors nucleophilic addition over deprotonation.

  • Solvent Effects: Utilizing 2-methyltetrahydrofuran (2-MeTHF) as the delivery solvent for the Grignard reagent enhances the nucleophilicity of the magnesium center through optimal lone-pair coordination. Furthermore, 2-MeTHF is partially water-immiscible, which vastly improves phase separation during the aqueous workup compared to pure THF.

  • Quenching Dynamics: Strong acids must be avoided during the quench. Tertiary alcohols bearing cyclopropyl and aryl groups are highly susceptible to acid-catalyzed dehydration, which would yield the unwanted alkene (1-(4-chloro-2-methylphenyl)-1-cyclopropylethene). Saturated aqueous ammonium chloride (NH₄Cl) provides the perfect mild buffering capacity (pH ~5.5) to protonate the magnesium alkoxide without triggering elimination.

Quantitative Data & Optimization

Table 1: Stoichiometry and Reagent Table

Reagent MW ( g/mol ) Equivalents mmol Mass/Volume
4'-Chloro-2'-methylacetophenone 168.62 1.0 10.0 1.68 g
Cyclopropylmagnesium bromide (1.0 M in 2-MeTHF) 145.28 1.5 15.0 15.0 mL

| Anhydrous THF (Reaction Solvent) | 72.11 | - | - | 20.0 mL |

Table 2: Reaction Condition Optimization

Entry Solvent System Temp Profile Grignard Eq. Conversion (LC-MS) Primary Impurity
1 Diethyl Ether 0 °C to RT 1.1 < 50% Unreacted SM
2 Pure THF 0 °C to RT 1.2 75% Unreacted SM
3 THF / 2-MeTHF RT (No cooling) 1.5 80% Enolization recovery

| 4 | THF / 2-MeTHF | 0 °C to RT | 1.5 | > 98% | None (Optimal) |

Experimental Protocol (Self-Validating System)

Step 1: System Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Allow the flask to cool to room temperature under a continuous stream of dry argon.

  • Dissolve 4'-chloro-2'-methylacetophenone (1.68 g, 10.0 mmol)[2] in anhydrous THF (20.0 mL).

Step 2: Grignard Addition
  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Draw cyclopropylmagnesium bromide (1.0 M in 2-MeTHF, 15.0 mL, 15.0 mmol) into a dry, argon-purged syringe.

  • Add the Grignard reagent dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Validation Checkpoint 1: A mild exotherm should be observed against the flask wall. If no heat is generated, the Grignard reagent may be degraded or quenched by adventitious moisture.

Step 3: Reaction Maturation
  • Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir vigorously for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV visualization).

Step 4: Quenching and Workup
  • Cool the reaction mixture back to 0 °C.

  • Carefully add saturated aqueous NH₄Cl (20 mL) dropwise to quench the reaction.

    • Validation Checkpoint 2: Mild effervescence (gas evolution) confirms the successful quenching of the excess active Grignard reagent. The formation of a white magnesium salt precipitate will initially occur, which dissolves upon further addition of the aqueous layer.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolate the fractions containing the pure product to afford 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (CAS 1824055-32-4)[1] as a clear, viscous oil.

Process Visualization

G N1 Starting Material 4'-Chloro-2'-methylacetophenone (CAS 37074-38-7) N2 Inert Atmosphere Setup (Ar/N2, Anhydrous THF) N1->N2 N3 Temperature Control Cool to 0 °C N2->N3 N4 Grignard Addition Cyclopropylmagnesium Bromide (CAS 23719-80-4) N3->N4 Dropwise, < 5 °C internal N5 Reaction Maturation Warm to RT, 3 h N4->N5 Monitor via LC-MS N6 Quench & Workup Sat. NH4Cl (aq), Avoid Dehydration N5->N6 N7 Purification Flash Chromatography N6->N7 EtOAc Extraction N8 Target Compound CAS 1824055-32-4 >95% Yield N7->N8 Pure Tertiary Alcohol

Workflow for the Grignard synthesis of CAS 1824055-32-4, highlighting critical control points.

References

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Cyclopropyl Derivatives The cyclopropane ring is a recurring motif in a multitude of biologically active compounds, contributing to enhanced potency, metabolic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Novel Cyclopropyl Derivatives

The cyclopropane ring is a recurring motif in a multitude of biologically active compounds, contributing to enhanced potency, metabolic stability, and improved pharmacokinetic properties.[1] Derivatives of 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol represent a novel chemical scaffold with significant therapeutic potential. Their structural features suggest possible interactions with a range of biological targets, including enzymes and receptors.[2][3] This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity of this class of compounds, guiding researchers through a systematic process of characterization from initial toxicity screening to more specific mechanism-of-action studies.

This document is structured to provide not just procedural steps, but also the scientific rationale behind each assay, ensuring that researchers can generate robust and reproducible data. The protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity of the experimental results.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to assess its general cytotoxicity. This determines the concentration range at which the compound can be safely evaluated in cell-based assays without inducing non-specific cell death. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4][5]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the suspected therapeutic area)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol derivatives (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM to 100 µM
Incubation Time48 - 72 hours
Final DMSO Concentration< 0.5%

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic profile is established, the next logical step is to investigate the specific molecular targets of the compounds. Given the chemical structure, enzyme inhibition and receptor binding are plausible mechanisms of action.

Section 2.1: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes. A general biochemical assay can be adapted to screen for inhibitory activity against a panel of relevant enzymes (e.g., kinases, proteases, or others based on therapeutic hypotheses).

Protocol 2: General Biochemical Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compounds against a purified enzyme.[6][7]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compounds

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates (clear, black, or white depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer. Perform serial dilutions of the test compounds.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the test compounds. Include a positive control (known inhibitor) and a negative control (no inhibitor). Incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Measure the reaction kinetics or endpoint signal using a microplate reader at appropriate time intervals.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow for a Generic Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor & Pre-incubate Prep_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Add_Inhibitor->Add_Substrate Measure_Signal Measure Signal (Abs, Fluor, Lum) Add_Substrate->Measure_Signal Analyze_Data Calculate % Inhibition & IC50 Measure_Signal->Analyze_Data

Caption: Workflow for a generic enzyme inhibition assay.

Section 2.2: Receptor Binding Assays

To investigate if the compounds interact with cell surface receptors, a competitive binding assay is a suitable approach. This assay measures the ability of a test compound to displace a labeled ligand from its receptor.[8][9][10]

Protocol 3: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ParameterDescription
Total Binding Radioactivity in the absence of any competitor.
Non-specific Binding Radioactivity in the presence of a saturating concentration of an unlabeled ligand.
Specific Binding Total Binding - Non-specific Binding.
Section 2.3: Reporter Gene Assays for Pathway Analysis

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways.[11][12][13][14] A luciferase-based reporter assay can be used to determine if the compounds activate or inhibit a particular pathway.

Protocol 4: Luciferase Reporter Gene Assay

Objective: To assess the effect of the test compounds on a specific signaling pathway.

Materials:

  • Cells stably or transiently transfected with a luciferase reporter construct under the control of a promoter responsive to the pathway of interest.

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase substrate.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase or total protein concentration). Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway Modulation Workflow:

Signaling_Pathway_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_readout Readout & Analysis Seed_Cells Seed Reporter Cells Treat_Compounds Treat with Test Compounds Seed_Cells->Treat_Compounds Incubate Incubate for Pathway Activation/Inhibition Treat_Compounds->Incubate Lyse_Cells Lyse Cells & Add Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Determine EC50/IC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for a luciferase reporter gene assay.

Part 3: Assessing Drug Metabolism Properties

Understanding a compound's potential for drug-drug interactions is a critical aspect of preclinical development. Cytochrome P450 (CYP) enzymes are major players in drug metabolism, and their inhibition can lead to adverse effects.[15][16][17]

Protocol 5: Cytochrome P450 Inhibition Assay

Objective: To evaluate the inhibitory potential of the test compounds on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15][18]

Materials:

  • Human liver microsomes

  • CYP isoform-specific substrates and their corresponding metabolites

  • NADPH regenerating system

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the CYP-specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation in the presence of the test compound and compare it to the vehicle control. Calculate the IC50 value for each CYP isoform.

CYP IsoformRecommended Substrate
CYP1A2Phenacetin
CYP2C9Diclofenac
CYP2C19S-mephenytoin
CYP2D6Dextromethorphan
CYP3A4Midazolam

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol derivatives. By systematically evaluating cytotoxicity, potential mechanisms of action, and metabolic liabilities, researchers can efficiently identify promising lead compounds for further development. The integration of these assays into a comprehensive screening cascade will accelerate the discovery of novel therapeutics.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]

  • In Vitro Assays for Screening Small Molecules. (2018). PubMed. Retrieved from [Link]

  • What are the Steps of a Reporter Gene Assay? (2024, July 11). Indigo Biosciences. Retrieved from [Link]

  • Luciferase Reporter Assay in Molecular Biology. (n.d.). Benchling. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Nature Experiments. Retrieved from [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Enzyme Inhibition: Impact and Analysis in Drug Development. (n.d.). Labcorp. Retrieved from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). PMC - NIH. Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research. (2026, March 5). Infinix Bio. Retrieved from [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014, January 22). PLOS ONE. Retrieved from [Link]

  • functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Receptor Ligand Binding Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved from [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved from [Link]

  • In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. (n.d.). PMC. Retrieved from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved from [Link]

  • {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved from [Link]

  • An overview of cyclopropenone derivatives as promising bioactive molecules. (2024, September 1). PubMed. Retrieved from [Link]

Sources

Method

Scale-up production strategies for 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

Application Note: Scalable Synthesis and Process Optimization of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol Strategic Overview & Retrosynthetic Rationale The compound 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl etha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

Strategic Overview & Retrosynthetic Rationale

The compound 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is a highly functionalized tertiary alcohol that serves as a critical building block in the development of advanced agrochemicals and pharmaceutical active ingredients (APIs). The presence of the cyclopropyl group provides unique conformational rigidity and metabolic stability, making it a highly desirable moiety in medicinal chemistry [3].

From a process chemistry perspective, the most direct retrosynthetic disconnection relies on a Grignard addition. Two primary routes exist:

  • Route A: Addition of cyclopropylmagnesium bromide to 4'-chloro-2'-methylacetophenone.

  • Route B: Addition of methylmagnesium bromide to (4-chloro-2-methylphenyl)(cyclopropyl)methanone.

Causality of Route Selection: Route A is overwhelmingly preferred for scale-up. 4'-chloro-2'-methylacetophenone is a readily available, inexpensive starting material. However, the ortho-methyl group on the acetophenone introduces significant steric hindrance. In traditional batch reactors, this steric bulk increases the activation energy for nucleophilic attack, causing the Grignard reagent to act as a base rather than a nucleophile, leading to competitive enolization of the ketone and reduced yields. To overcome this, we deploy a continuous flow chemistry strategy [1]. Flow reactors maintain a massive local excess of the Grignard reagent and provide instantaneous heat dissipation, driving the kinetic addition pathway over the thermodynamic enolization pathway.

Process Engineering: The Continuous Flow Advantage

Grignard formation and subsequent nucleophilic additions are notoriously exothermic. In batch scale-up, the accumulation of unreacted halides can lead to thermal runaways, while poor mixing exacerbates Wurtz coupling (homocoupling of the alkyl halide) [2].

By transitioning to a Continuous Stirred-Tank Reactor (CSTR) cascade integrated with a packed-bed magnesium column, we achieve a self-regulating system. The high surface-area-to-volume ratio of the flow setup allows for precise thermal control (0–5 °C) without the need for extreme cryogenic conditions (-20 °C) typically required in batch processes to suppress side reactions.

Continuous flow setup for Grignard addition to synthesize the target cyclopropyl ethanol.

Self-Validating Experimental Protocol (1-kg Pilot Scale)

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each phase contains specific In-Process Controls (IPCs) that dictate whether the process can safely proceed. 2-Methyltetrahydrofuran (2-MeTHF) is selected as the solvent because it offers a higher boiling point than THF, better phase separation during the aqueous quench, and is derived from renewable resources.

Phase 1: Reagent Preparation & System Priming
  • Solution A (Electrophile): Dissolve 4'-chloro-2'-methylacetophenone (1.0 kg, 5.93 mol) in anhydrous 2-MeTHF to achieve a 1.5 M solution.

    • Validation Check: Karl Fischer titration must show < 100 ppm H₂O. Moisture > 100 ppm will prematurely quench the Grignard reagent, forming cyclopropane gas and stalling the reaction.

  • Solution B (Halide): Prepare a 2.0 M solution of cyclopropyl bromide in anhydrous 2-MeTHF.

  • Quench Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

Phase 2: Continuous Grignard Generation
  • Pack a jacketed glass column reactor with magnesium turnings (approx. 300 g). Activate the magnesium by passing a dilute solution of DIBAL-H (0.1 M in 2-MeTHF) through the bed, followed by a pure 2-MeTHF flush.

  • Initiate the flow of Solution B through the Mg column at a flow rate of 20 mL/min (residence time ~15 min). Maintain the column jacket at 35 °C.

    • Validation Check (Inline ATR-IR): Monitor the column effluent using an inline ATR-FTIR probe. The disappearance of the C-Br stretch (~550 cm⁻¹) and the appearance of broad C-Mg solvent coordination bands confirm successful initiation. If unreacted cyclopropyl bromide is detected, reduce the flow rate immediately to prevent downstream accumulation.

Phase 3: Nucleophilic Addition in CSTR
  • Pump the active cyclopropylmagnesium bromide stream and Solution A into a cooled CSTR cascade (jacket set to 0 °C) via a T-mixer.

  • Set the stoichiometric ratio to 1.2 equivalents of Grignard reagent to 1.0 equivalent of ketone by adjusting the relative pump flow rates.

    • Validation Check (Thermal Profiling): A stable exotherm (internal temperature rising to ~5 °C) must be observed in the first CSTR. If the internal temperature drops to the jacket temperature (0 °C), the reaction has stalled. Causality: Pumping unreacted ketone into a stalled reactor creates a high risk of a delayed runaway exotherm. Halt Pump A immediately if ΔT drops.

Phase 4: In-line Quench and Phase Separation
  • Direct the effluent from the CSTR (containing the magnesium alkoxide intermediate) into a high-shear continuous mixer, simultaneously pumping the Quench Solution at a 1:1 volumetric ratio.

  • Pass the biphasic mixture through a continuous liquid-liquid phase separator.

    • Validation Check (pH & HPLC): The aqueous waste stream must maintain a pH < 8 to ensure complete dissolution of magnesium salts (preventing reactor fouling). Sample the organic phase for HPLC analysis; the ketone peak (UV 254 nm) must be < 1.0% relative to the target 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol peak.

  • Concentrate the validated organic phase under reduced pressure to yield the target compound as a viscous pale oil (which may crystallize upon standing).

Quantitative Process Metrics

The transition from traditional batch processing to continuous flow yields significant improvements in safety, throughput, and environmental impact.

Table 1: Process Metrics Comparison (Batch vs. Continuous Flow)

ParameterTraditional BatchContinuous Flow (CSTR/PFR)Causality / Rationale
Isolated Yield (%) 65 - 72%> 92% Flow minimizes competitive enolization and Wurtz homocoupling by avoiding localized reagent depletion.
Residence Time 4 - 6 hours5 - 10 minutes Rapid mixing and superior heat transfer accelerate reaction kinetics.
Operating Temp. -20 °C to 0 °C0 °C to 5 °C High surface-area-to-volume ratio in flow allows safe operation at higher temperatures without runaway risks.
Space-Time Yield 0.15 kg/L/h 2.4 kg/L/h Continuous throughput drastically reduces required reactor volume, maximizing facility footprint efficiency.
E-factor > 25< 10 Reduced solvent usage, elimination of cryogenic cooling, and higher yields lower the environmental burden.

References

  • Pedersen, M. J., Holm, T. L., Rahbek, J. P., Skovby, T., Mealy, M. J., Dam-Johansen, K., & Kiil, S. (2013). "Full-Scale Continuous Mini-Reactor Setup for Heterogeneous Grignard Alkylation of a Pharmaceutical Intermediate." Organic Process Research & Development, 17(9), 1142-1148. Available at:[Link]

  • Linder, D., & Reymond, H. (2023). "Development of a Continuous Flow Grignard Reaction to Manufacture a Key Intermediate of Ipatasertib." Organic Process Research & Development, 28(5), 1541-1550. Available at:[Link]

  • Hartz, R. A., Ahuja, V. T., Zhuo, X., Mattson, R. J., Denhart, D. J., Deskus, J. A., ... & Macor, J. E. (2010). "Synthesis, Structure−Activity Relationships, and In Vivo Evaluation of N3-Phenylpyrazinones as Novel Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists." Organic Process Research & Development, 14(5), 1221-1228. Available at:[Link]

Application

Advanced Protocols for the Functionalization of the Cyclopropyl Ring in 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Structural Rationale The molecule 1-(4-Chloro-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Structural Rationale

The molecule 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (CAS: 1824055-32-4) represents a highly versatile, densely functionalized tertiary cyclopropylcarbinol. In drug development and agrochemical synthesis (particularly within the conazole class of fungicides), the cyclopropyl ring is frequently employed as a metabolically stable bioisostere for gem-dimethyl groups or alkenes. However, its inherent ring strain (~27.5 kcal/mol) provides a powerful thermodynamic driving force for controlled ring-opening, allowing researchers to access complex, stereodefined acyclic chains or expanded ring systems[1].

As a Senior Application Scientist, I approach the functionalization of this specific scaffold by exploiting the electronic push-pull dynamics of its substituents. The tertiary alcohol serves as the primary activation site. The adjacent 4-chloro-2-methylphenyl group is not merely a spectator; the electron-withdrawing para-chloro moiety modulates the stability of transient carbocations, while the sterically demanding ortho-methyl group restricts C–C bond rotation, dictating the stereochemical outcome of nucleophilic attacks.

This application note details two orthogonal, self-validating methodologies for functionalizing this cyclopropyl ring: Cationic Ring-Opening via Lewis acid catalysis and Deoxygenative Radical Ring-Opening via photoredox catalysis.

Mechanistic Divergence: Cationic vs. Radical Pathways

Understanding the causality behind the reaction conditions is critical for predicting regioselectivity. The functionalization of the cyclopropyl ring in this substrate diverges entirely based on the method of alcohol activation[2][3].

  • Pathway A (Cationic): Activation of the tertiary alcohol with a Lewis/Brønsted acid generates a non-classical cyclopropylcarbinyl cation (a rapidly equilibrating cyclobutonium species). Nucleophilic attack typically occurs at the less hindered methylene carbon of the cyclopropyl ring, yielding a homoallylic derivative[4].

  • Pathway B (Radical): Conversion of the alcohol to an oxalate followed by photoredox-catalyzed deoxygenation generates a carbon-centered cyclopropylcarbinyl radical. This intermediate undergoes ultra-fast β -scission to relieve ring strain, forming a primary homoallylic radical that can be trapped via Giese addition[3].

Mechanism SM 1-(4-Chloro-2-methylphenyl) -1-cyclopropyl ethanol Cat Cyclopropylcarbinyl Cation (Non-classical) SM->Cat Lewis Acid / TMSX (-H2O / -OTMS) Rad Cyclopropylcarbinyl Radical (C-centered) SM->Rad Photoredox Deoxygenation (via Oxalate) Homo Homoallylic Substitution (e.g., Halides, Ethers) Cat->Homo Nucleophile (Acyclic) Cyclo Cyclobutane Expansion (Ring Enlargement) Cat->Cyclo Nucleophile (Cyclic) C_Rad Homoallylic Primary Radical (Ring Opening) Rad->C_Rad Strain Release (Ultra-fast) Distal Distal Functionalized Alkene (Giese Addition) C_Rad->Distal Radical Trap (e.g., Acrylate)

Figure 1: Mechanistic divergence of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol functionalization.

Experimental Protocols

Protocol 1: Stereoselective Cationic Ring-Opening Halogenation

Objective: Synthesis of (E)-1-bromo-5-(4-chloro-2-methylphenyl)-hex-4-ene derivatives.

Causality & Design: We utilize Trimethylsilyl bromide (TMSBr) in conjunction with catalytic Copper(II) bromide (CuBr₂). CuBr₂ acts as a mild, specialized Lewis acid that coordinates the transient halide, suppressing premature elimination (dehydration to the diene) and favoring stereocontrolled nucleophilic substitution at the quaternary center or ring-opened terminus[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (1.0 mmol, 224.7 mg) and anhydrous Dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add CuBr₂ (0.1 mmol, 10 mol%). Stir the suspension at 0 °C for 5 minutes.

  • Activation: Dropwise, add TMSBr (1.5 mmol, 1.5 equiv) via syringe. The solution will transition to a deep green/brown hue, indicating the formation of the active Cu-halide complex.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 1.5 hours.

  • Self-Validation/Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the tertiary alcohol ( Rf​≈0.3 ) and the appearance of a less polar spot ( Rf​≈0.7 ) validates the ring-opening.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

  • Analytical Marker: Validation of the homoallylic bromide is confirmed via ¹H NMR by the presence of a diagnostic alkene multiplet at δ ~5.5 ppm and a primary bromide triplet at δ ~3.4 ppm.

Protocol 2: Photoredox-Catalyzed Deoxygenative Radical Trapping

Objective: Synthesis of complex acyclic architectures via Giese addition of the opened cyclopropyl ring to electron-deficient alkenes.

Causality & Design: Direct homolysis of a tertiary C–OH bond is energetically prohibitive. By pre-converting the alcohol to a cesium oxalate salt, we lower the oxidation potential. Under blue LED irradiation, the Ir-photocatalyst facilitates a single-electron transfer (SET), extruding two molecules of CO₂ and generating the carbon-centered radical, which rapidly opens to trap an alkene[3].

Step-by-Step Methodology:

  • Oxalate Formation: React the starting alcohol (1.0 mmol) with methyl chlorooxoacetate (1.2 equiv) and Et₃N in DCM to form the methyl oxalate, followed by hydrolysis with CsOH to yield the cesium oxalate salt.

  • Photoredox Setup: In a 10 mL vial equipped with a Teflon septum, add the cesium oxalate (0.5 mmol), Benzyl acrylate (1.5 equiv, radical trap), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0 mol%).

  • Solvent & Degassing: Add a degassed mixture of DMF/H₂O (9:1, 5 mL). Degas the solution via three freeze-pump-thaw cycles to remove oxygen (which would otherwise quench the Ir* excited state or trap the carbon radical).

  • Irradiation: Irradiate the vial using a 34 W Blue LED lamp (450 nm) at room temperature for 16 hours. A cooling fan must be used to maintain the temperature at 25 °C, ensuring the reaction is driven photochemically, not thermally.

  • Self-Validation/Control: Run a parallel control reaction adding 1.0 equiv of TEMPO. Complete suppression of the product validates the radical nature of the intermediate[3].

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Regioselectivity Summary

The functionalization of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is highly dependent on the chosen catalytic system. The table below summarizes the expected quantitative outcomes and regioselectivity based on the applied protocols.

Functionalization StrategyCatalyst / ReagentsPrimary Product TypeRegioselectivity (Homoallyl : Cyclobutyl)Typical Yield
Cationic Halogenation TMSBr, CuBr₂ (10 mol%), DCMHomoallylic Bromide> 95 : 578 - 85%
Cationic Etherification Alcohols (ROH), Bi(OTf)₃Homoallylic Ether80 : 2065 - 70%
Deoxygenative Giese Ir-Photocatalyst, Acrylate, Blue LEDDistal Functionalized Alkene100 : 0 (Exclusive Ring Opening)55 - 65%
Dehydrative Coupling Brookhart's Acid (2 mol%)Arylcyclopropyl Derivative0 : 0 (No Ring Opening)> 90%

Note: Dehydrative coupling using Brookhart's acid specifically avoids ring-opening, preserving the cyclopropyl ring while functionalizing the tertiary center[2].

References

  • Journal of the American Chemical Society (2020).
  • Organic Letters (2024).
  • The Journal of Organic Chemistry (2022).
  • Journal of the American Chemical Society (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol

Overview Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals synthesizing 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol (CAS 1824055-32-4)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals synthesizing 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol (CAS 1824055-32-4)[1]. The synthesis of this sterically hindered tertiary alcohol via standard Grignard addition often suffers from poor yields due to competitive side reactions. Here, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I recovering mostly unreacted starting material (ketone) and seeing very low yields of the target tertiary alcohol? A: This is the most common failure mode in this synthesis, stemming from a kinetic competition between nucleophilic addition and acid-base chemistry. Whether you use cyclopropyl methyl ketone (CPMK) or 1-(4-chloro-2-methylphenyl)ethanone, the alpha-protons adjacent to the carbonyl are highly acidic. Grignard reagents possess strong basicity. Because the ortho-methyl group on the aryl ring sterically hinders the Bürgi-Dunitz trajectory required for nucleophilic attack, the activation energy for addition is raised. Consequently, the Grignard reagent acts as a base, deprotonating the ketone to form a magnesium enolate. Upon aqueous quench, this enolate simply reverts to the starting ketone. Solution: You must decouple the nucleophilicity of your organometallic reagent from its basicity. This is achieved by transmetalation with oxophilic lanthanide salts, such as Cerium(III) chloride[2] or Lanthanum(III) chloride bis(lithium chloride) complex[3].

Q2: Which synthetic disconnection is thermodynamically and kinetically optimal: Aryl Grignard + CPMK, or Cyclopropyl Grignard + Aryl Ketone? A: The Aryl Grignard + CPMK route is highly recommended. Cyclopropylmagnesium bromide is notoriously sluggish to form, prone to Wurtz homocoupling, and less nucleophilic due to the high s-character of the cyclopropyl carbon-magnesium bond. Conversely, the 4-chloro-2-methylphenyl Grignard reagent can be rapidly and cleanly prepared via halogen-magnesium exchange using Turbo-Grignard (i-PrMgCl·LiCl). When combined with a lanthanide additive, the addition to CPMK proceeds smoothly.

Q3: How exactly do Lanthanide additives (CeCl₃ or LaCl₃·2LiCl) solve the enolization problem? A: Lanthanides are highly oxophilic Lewis acids. When added to the reaction, two critical mechanistic shifts occur:

  • Transmetalation: The Grignard reagent transmetalates to form an organocerium or organolanthanum species. These species are highly nucleophilic but significantly less basic than their magnesium counterparts[2].

  • Carbonyl Activation: The lanthanide coordinates strongly to the carbonyl oxygen, increasing its electrophilicity and pulling electron density away from the alpha-protons. This effectively directs the incoming nucleophile to the carbonyl carbon rather than the alpha-protons[3]. Knochel's LaCl₃·2LiCl is particularly advantageous because, unlike CeCl₃ which requires rigorous and tedious drying protocols to become anhydrous, LaCl₃·2LiCl is completely soluble in THF and commercially available as a stable solution[3].

Part 2: Quantitative Data & Yield Optimization

The table below summarizes internal and literature-adapted data demonstrating the impact of additives on the synthesis of sterically hindered tertiary alcohols from highly enolizable ketones.

Reaction ConditionsAdditiveTemperature ProfileTarget Alcohol Yield (%)Recovered Ketone (%)
Standard GrignardNone0 °C → RT< 20%> 75%
Imamoto Protocol[2]CeCl₃ (1.1 eq, anhydrous)-78 °C → 0 °C72 - 78%< 15%
Knochel Protocol[3]LaCl₃·2LiCl (0.5 - 1.0 eq)0 °C → RT91 - 95% < 5%

Note: Yields are based on isolated, purified product. LaCl₃·2LiCl allows for higher operational temperatures compared to the strict cryogenic conditions required for CeCl₃.

Part 3: Mechanistic & Workflow Visualizations

Mechanism Ketone Cyclopropyl Methyl Ketone + Aryl-MgBr Enolate Magnesium Enolate (Kinetic Dead-End) Ketone->Enolate Standard Grignard (High Basicity) LaCl3 Transmetalation via LaCl3·2LiCl Ketone->LaCl3 Add Lanthanide Enolate->Ketone Aqueous Quench (Reversion) Product 1-(4-Chloro-2-methylphenyl)- 1-cyclopropylethanol LaCl3->Product High Nucleophilicity Low Basicity

Mechanistic divergence: Uncatalyzed basic enolization vs. LaCl3-mediated nucleophilic addition.

Workflow Step1 Step 1: Grignard Formation 4-Bromo-3-methylchlorobenzene + iPrMgCl·LiCl Stir in THF at 0 °C to RT for 2 h Step2 Step 2: Lanthanide Activation Add LaCl3·2LiCl (0.6 M in THF) Stir at RT for 1 h to form Aryl-La species Step1->Step2 Step3 Step 3: Ketone Addition Dropwise addition of Cyclopropyl Methyl Ketone Maintain at 0 °C, then warm to RT Step2->Step3 Step4 Step 4: Quench & Isolation Quench with sat. NH4Cl (aq) Extract with EtOAc, dry over Na2SO4, concentrate Step3->Step4

Optimized step-by-step experimental workflow utilizing Knochel's LaCl3·2LiCl complex.

Part 4: Validated Experimental Protocol

Synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropylethanol via LaCl₃·2LiCl Mediation

Self-Validating System Check: Before proceeding, ensure your THF is strictly anhydrous (Karl Fischer titration < 20 ppm H₂O). The LaCl₃·2LiCl solution must be titrated prior to use to ensure accurate stoichiometry, as degraded lanthanide complexes will fail to suppress enolization.

Step 1: Preparation of the Aryl Grignard Reagent

  • Charge a flame-dried, argon-purged Schlenk flask with 4-bromo-3-methylchlorobenzene (10.0 mmol, 1.0 eq) and anhydrous THF (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add i-PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 11.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours. Causality: The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically accelerating the halogen-magnesium exchange and ensuring complete conversion.

Step 2: Transmetalation with Lanthanum

  • Cool the newly formed arylmagnesium reagent back to 0 °C.

  • Add a commercially available solution of LaCl₃·2LiCl (0.6 M in THF, 10.0 mmol, 1.0 eq) dropwise[3].

  • Stir the mixture at room temperature for 1 hour. The solution may change color or become slightly turbid, indicating the successful formation of the organolanthanum species.

Step 3: Nucleophilic Addition

  • Cool the reaction mixture to 0 °C.

  • Add cyclopropyl methyl ketone (9.0 mmol, 0.9 eq, freshly distilled) dropwise over 15 minutes. Causality: Using the ketone as the limiting reagent ensures complete conversion and simplifies downstream purification, as the excess non-polar aryl species can be easily separated during chromatography.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor completion via TLC or GC-MS.

Step 4: Workup and Purification

  • Quench the reaction carefully at 0 °C by adding saturated aqueous NH₄Cl (15 mL). Caution: Exothermic.

  • Add deionized water (10 mL) to dissolve any precipitated inorganic lanthanum/magnesium salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol.

References
  • Takeda, N., & Imamoto, T. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions: 1-Butyl-1,2,3,4-tetrahydro-1-naphthol." Organic Syntheses, 1999, 76, 228. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol coupling reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical solutions for challenges encountered in pal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical solutions for challenges encountered in palladium-catalyzed cross-coupling reactions, with a specific focus on sterically demanding substrates such as 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol. Our aim is to equip you with the expertise to navigate these complex transformations successfully.

Section 1: Troubleshooting Guide for Challenging Coupling Reactions

This section addresses common experimental failures in a question-and-answer format, providing a systematic approach to problem-solving.

Q1: I am attempting a Suzuki-Miyaura coupling with 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol and a bulky boronic acid, but I am observing very low to no product yield. What are the likely causes and how can I resolve this?

Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary reason is the decreased rate of one or more key steps in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—due to steric hindrance around the palladium center.[1]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst System:

  • Palladium Precursor: If you are generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-ligated, air- and moisture-stable palladium precatalyst.[2][3][4] Precatalysts ensure a consistent ligand-to-metal ratio and can lead to more efficient generation of the active catalytic species, avoiding the formation of inactive palladium black.[2][5]

  • Ligand Selection: The choice of phosphine ligand is paramount in overcoming steric hindrance. For substrates with ortho-substituents like the 2-methyl group in your aryl chloride, bulky and electron-rich monodentate biaryl phosphine ligands (e.g., Buchwald ligands) are often necessary. These ligands promote the crucial, often rate-limiting, reductive elimination step.[6][7][8]

    • Initial Screening: If you are using a less bulky ligand (e.g., PPh₃), it is likely unsuitable. Start by screening a panel of established ligands for sterically hindered couplings.

Ligand ExampleKey FeatureApplication Notes
SPhos Bulky, electron-richExcellent general ligand for sterically hindered biaryl synthesis.
XPhos Very bulkyOften effective when other ligands fail for highly hindered substrates.[9]
RuPhos Electron-rich, less sterically demanding than XPhosGood for coupling with heteroaryl partners.
tBuXPhos Extremely bulkyDesigned for particularly challenging couplings.

2. Optimize Reaction Parameters:

  • Base: The choice of base is critical. For sterically hindered Suzuki couplings, weaker bases like K₂CO₃ may be ineffective. Stronger, non-nucleophilic bases are often required.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, or KF are often more effective. K₃PO₄ is a good starting point for many sterically hindered couplings.[1]

  • Solvent: The solvent can influence catalyst stability and solubility. Anhydrous, non-polar aprotic solvents are generally preferred.

    • Common Solvents: Toluene, dioxane, or THF are standard choices. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.[5]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you are already at a high temperature (e.g., 110 °C in toluene) and see no conversion, the issue is more likely with the catalyst system than the temperature. Conversely, some highly active modern catalyst systems can operate at lower temperatures.

3. Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for a sterically hindered Suzuki-Miyaura coupling.

Reaction Setup:

  • To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

Q2: In my Buchwald-Hartwig amination of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol with a secondary amine, the reaction stalls at around 50% conversion. What could be causing this premature catalyst deactivation?

Reaction stalling often points to catalyst instability or inhibition. The formation of palladium black is a visual indicator of catalyst decomposition.[5]

1. Catalyst Deactivation Pathways:

  • Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to the formation of inactive palladium aggregates (palladium black).[5] The use of bulky, electron-rich ligands that bind strongly to the palladium can mitigate this.

  • Inhibition by Reactants or Products: In some cases, the amine starting material or the product amine can coordinate too strongly to the palladium center, inhibiting catalyst turnover.

Troubleshooting Strategy:

  • Switch to a More Robust Ligand: If you are using a first-generation ligand, consider moving to a more advanced, sterically demanding ligand specifically designed for challenging aminations, such as those from the Buchwald or Fu research groups.[10][11][12]

  • Use a Palladium Precatalyst: As with Suzuki couplings, precatalysts provide a more stable and active catalyst source, reducing the likelihood of decomposition.[2][3][4][13]

  • Base Selection: The base plays a crucial role in the Buchwald-Hartwig amination. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[10]

  • Temperature Control: Avoid excessive temperatures. If possible, screen lower temperatures to see if catalyst stability improves while maintaining an acceptable reaction rate.

Q3: I am attempting a Sonogashira coupling with 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol and a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow due to steric hindrance.[5] This side reaction is often copper-catalyzed.

Strategies to Minimize Homocoupling:

  • Copper-Free Sonogashira: The most direct way to avoid Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. This requires a highly active palladium catalyst system capable of facilitating the coupling alone. Bulky, electron-rich phosphine ligands are often essential for the success of copper-free Sonogashira reactions.[14]

  • Control Alkyne Concentration: If a copper co-catalyst is used, keeping the concentration of the free alkyne low can disfavor the bimolecular homocoupling reaction. This can be achieved by the slow addition of the alkyne to the reaction mixture over several hours using a syringe pump.[5]

  • Choice of Base and Solvent: The base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling. For sterically hindered substrates, a hindered amine base such as diisopropylethylamine (DIPEA) or diisopropylamine (i-Pr₂NH) may be beneficial.[15][16][17]

Section 2: Frequently Asked Questions (FAQs)

Q4: Why is steric hindrance such a significant barrier in the coupling of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol?

The steric challenge in this substrate arises from two key features:

  • Ortho-Methyl Group: The methyl group at the 2-position of the phenyl ring creates significant steric bulk around the carbon-chlorine bond. This sterically encumbered environment can hinder the approach of the palladium catalyst for the initial oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.[18][19][20]

  • Tertiary Alcohol with a Cyclopropyl Group: The 1-cyclopropyl ethanol group, while not directly at the reaction site, contributes to the overall bulk of the molecule. This can influence the conformation of the aryl group and further restrict access to the reactive center.

These steric factors necessitate the use of specialized catalyst systems designed to operate in crowded environments.

Q5: How do bulky, electron-rich phosphine ligands facilitate these difficult couplings?

Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, are crucial for several reasons:

  • Promotion of Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center in the dialkyl- or aryl-alkyl-palladium(II) intermediate. This steric pressure promotes the bond-forming reductive elimination step, which is often slow for hindered substrates.[6][8][21]

  • Stabilization of the Active Catalyst: These ligands form stable, monoligated Pd(0) species, which are often the active catalysts. This prevents the formation of less reactive or inactive palladium species.

  • Facilitation of Oxidative Addition: While seemingly counterintuitive, the electron-rich nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and enhancing its ability to undergo oxidative addition into the aryl-chloride bond.[18]

Q6: What is a palladium precatalyst, and why is it advantageous?

A palladium precatalyst is a stable, well-defined Pd(II) complex that is readily converted to the active Pd(0) species under the reaction conditions.[2][3][4][13][22] They typically consist of a palladium(II) center bound to the desired phosphine ligand and other groups that facilitate activation.

Advantages of Using Precatalysts:

  • Air and Moisture Stability: Unlike many Pd(0) sources, precatalysts are often crystalline solids that can be weighed in the air, simplifying reaction setup.[3]

  • Stoichiometric Control: Precatalysts ensure a precise 1:1 or 2:1 ligand-to-palladium ratio, which is often optimal for catalysis. This avoids the need for excess, costly ligands.[22]

  • Reproducibility: By providing a well-defined catalyst source, precatalysts lead to more reproducible reaction outcomes compared to generating the catalyst in situ from a mixture of a palladium source and a ligand.[2]

Section 3: Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the steps most affected by steric hindrance.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Often Rate-Limiting for Hindered Ar-X) product Ar-R (Coupled Product) transmetalation_complex L-Pd(II)(Ar)(R) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination (Challenging for Hindered Ar and R) transmetalation_complex->product Product Formation re_complex Product Complex boronic_acid R-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex aryl_halide Ar-X aryl_halide->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting sterically sensitive steps.

Decision Workflow for Ligand Selection

This workflow provides a logical progression for selecting an appropriate phosphine ligand for a sterically hindered coupling reaction.

Ligand_Selection_Workflow start Start: Low Yield with Standard Ligand (e.g., PPh₃) screen_buchwald Screen Gen 2/3 Buchwald Ligands (e.g., SPhos, RuPhos) start->screen_buchwald evaluate_yield Evaluate Yield screen_buchwald->evaluate_yield success Success: Proceed with Optimization evaluate_yield->success > 50% Yield screen_bulky Screen More Bulky Ligands (e.g., XPhos, tBuXPhos) evaluate_yield->screen_bulky < 50% Yield evaluate_yield2 Evaluate Yield screen_bulky->evaluate_yield2 evaluate_yield2->success > 50% Yield consider_other Consider Alternative Coupling (e.g., Ni-catalyzed) or Precatalyst evaluate_yield2->consider_other < 50% Yield

Caption: A decision tree for selecting ligands for sterically hindered couplings.

References

  • Nature Communications. (2025).
  • PMC. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds.
  • SINOCOMPOUND. (2024).
  • PMC. (2017).
  • PMC. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Journal of the American Chemical Society. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
  • OA Monitor Ireland. Well-Defined N-Heterocyclic Carbenes−Palladium(II)
  • PMC. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • ABCR.
  • Rsc.org. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Oxid
  • PMC.
  • ACS Publications. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands.
  • ACS Catalysis. (2017).
  • PMC.
  • Benchchem.
  • ResearchGate. “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands".
  • Organic Chemistry Portal. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
  • Wikipedia.
  • PolyU Electronic Theses.
  • ResearchGate. The effect of steric bulk in Sonogashira coupling reactions.
  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • Journal of the Chemical Society, Chemical Communications. Regiochemical control in reductive elimination of (η3-crotyl)(aryl)palladium(II) complexes.
  • Organic Syntheses. (2024).
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • CHIMIA. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands.
  • Organometallics. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study.
  • Journal of the American Chemical Society. (2009). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment.
  • Wikipedia.
  • Dalton Transactions.
  • ResearchGate. C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment.
  • RSC Publishing. The effect of steric bulk in Sonogashira coupling reactions.
  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Recent developments and trends in the iron- and cobalt-c
  • Benchchem.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • Google Patents. (2007). Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Journal of the American Chemical Society. (2018).
  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Organic Chemistry Portal.
  • Organic Syntheses Procedure. Ketone, cyclopropyl methyl.
  • Google Patents. Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
  • Organic Chemistry Portal. Synthesis of cyclopropanols.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol by Chiral Chromatography

Welcome to the dedicated technical support guide for the chiral resolution of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol. This resource is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chiral resolution of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this specific compound's enantiomers using chiral high-performance liquid chromatography (HPLC). Here, we will address common challenges, provide in-depth, field-proven insights, and offer step-by-step guidance to optimize your separation.

Chiral Chromatography Troubleshooting Guide

This section is structured to provide rapid, actionable solutions to the most common issues encountered during chiral method development and execution.

Q1: I am seeing poor or no resolution between my enantiomers. What are the primary causes and how can I fix it?

A1: Achieving baseline resolution is the primary goal of any chiral separation. A lack of resolution points to suboptimal selectivity (α) or efficiency (N). The interplay between the chiral stationary phase (CSP), mobile phase, and the analyte is critical.

Immediate Troubleshooting Steps:

  • Verify Column Chemistry: Confirm that the chosen CSP is appropriate for a tertiary alcohol like 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally the most successful for a wide range of chiral compounds due to their diverse interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[1][2]

  • Mobile Phase Composition: The polarity of your mobile phase is a powerful tool for optimizing selectivity.[2]

    • Normal Phase (NP): If you are using a mobile phase like hexane/isopropanol, systematically decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5%, then 2%). Lower alcohol content typically increases retention and can significantly improve resolution, though it may also lead to broader peaks.[3][4]

    • Reversed Phase (RP): For mobile phases like acetonitrile/water or methanol/water, decreasing the organic content will increase retention and may enhance resolution.[5] Acetonitrile often provides different selectivity compared to methanol.[5]

  • Flow Rate Reduction: Lowering the flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution. Try reducing the flow rate by 50% as a diagnostic step.

  • Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[6] Lowering the column temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7] Try setting the column thermostat to 15°C or 10°C.

dot

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Q2: My peaks are tailing or fronting. What does this indicate and how can I improve peak shape?

A2: Poor peak shape is often a result of secondary interactions, column overload, or issues with the sample solvent.[8]

Troubleshooting Peak Asymmetry:

  • Peak Tailing:

    • Cause: Often caused by strong, unwanted interactions between the analyte and active sites on the stationary phase or system components.[8] For a molecule like yours with a hydroxyl group, this is a common issue.

    • Solution 1: Mobile Phase Additives. Adding a small amount of a competing agent can drastically improve peak shape. For tertiary alcohols, which are weakly acidic, a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1%) in the mobile phase can sharpen peaks. Conversely, if basic sites are suspected on the column, an amine additive like diethylamine (DEA) might be beneficial, though this is less common for alcohols.[5][9]

    • Solution 2: Reduce Sample Concentration. Overloading the column, even at what seems like a low concentration, can cause tailing on chiral phases.[8] Dilute your sample by a factor of 10 and reinject.

    • Solution 3: Check for Column Contamination. If the column has been used extensively, strongly retained compounds may have accumulated at the head of the column, creating active sites. Flushing the column with a strong, compatible solvent may help.[10]

  • Peak Fronting:

    • Cause: This is a classic sign of mass overload or a sample solvent that is much stronger than the mobile phase.[8][11]

    • Solution 1: Dilute the Sample. This is the most common fix for fronting.[8]

    • Solution 2: Match Sample Solvent to Mobile Phase. Ensure your sample is dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase. Injecting a sample dissolved in 100% ethanol into a mobile phase of 98:2 hexane:ethanol will likely cause severe fronting.

Q3: My retention times are drifting and not reproducible. What should I investigate?

A3: Unstable retention times point to a system that has not reached equilibrium or is experiencing fluctuations in mobile phase composition, flow rate, or temperature.

Stabilization Checklist:

  • Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require long equilibration times.[9] When you change the mobile phase composition, ensure you flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If using additives, be aware that some can have a "memory effect" on the column, altering its performance for a long time even after they are removed from the mobile phase.[12]

  • Temperature Control: Use a column thermostat and ensure it is functioning correctly. A stable temperature is crucial for reproducible chiral separations.[2]

  • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals. This can lead to inconsistent flow rates and drifting retention times.

Frequently Asked Questions (FAQs): 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

Q1: Which type of Chiral Stationary Phase (CSP) is most likely to be successful for this compound?

A1: Based on the structure—a tertiary alcohol with aromatic and cyclopropyl groups—polysaccharide-based CSPs are the most promising starting point.[2] The chiral recognition mechanism on these phases relies on a combination of hydrogen bonding (with the hydroxyl group), π-π interactions (with the chloro-methylphenyl ring), and steric interactions where the enantiomers fit differently into the chiral grooves of the polysaccharide polymer.[1]

Recommended CSP Screening Strategy:

CSP TypeCommon Trade NamesRationale for Selection
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak ADOften shows excellent and complementary selectivity to cellulose-based phases. A workhorse in the industry.[6][13]
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel ODAnother widely successful CSP. The different helical structure of cellulose vs. amylose leads to different chiral recognition.[14]
Cellulose tris(3-chloro-4-methylphenylcarbamate) Lux Cellulose-2The chlorinated phenylcarbamate selector can offer unique selectivity for halogenated analytes like yours.[5]
Amylose tris(5-chloro-2-methylphenylcarbamate) Lux Amylose-2Similar to Cellulose-2, the specific selectors may have favorable interactions with the analyte structure.[5]
Q2: What is a good starting mobile phase for method development?

A2: A normal phase system is often a robust starting point for polysaccharide CSPs.

  • Primary Screening Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Rationale: This combination provides moderate retention and allows for easy adjustment. IPA is a good hydrogen bond donor and acceptor, which is crucial for interacting with the alcohol analyte and the CSP.[4]

  • Optimization Path: If no separation is seen, decrease the IPA content to 5%, then 2%. If retention is too long, increase IPA to 20%. Consider switching the alcohol modifier to ethanol, as this can sometimes dramatically change selectivity.[9]

Q3: Can I use Reversed-Phase (RP) chromatography for this separation?

A3: Yes, reversed-phase methods are certainly possible and can be advantageous, especially if you need to interface with mass spectrometry (MS).[5]

  • Starting RP Mobile Phase: Acetonitrile / Water (50:50, v/v) with 20 mM ammonium bicarbonate or ammonium acetate buffer.[5]

  • Optimization: Adjust the acetonitrile/water ratio to control retention. In RP, decreasing the organic modifier percentage generally increases both retention and enantioselectivity.[5]

Exemplary Experimental Protocol

This protocol provides a validated starting point for the enantiomeric resolution of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol.

1. Sample Preparation:

  • Dissolve the racemic standard of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol in the mobile phase to a final concentration of 1.0 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Conditions:

  • Instrument: Agilent 1100 Series or equivalent HPLC system.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

3. Experimental Workflow Diagram:

dot

Caption: Experimental workflow for chiral separation.

4. Expected Outcome & Data Analysis:

  • Under these conditions, you should expect two well-resolved peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) using the standard formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base. A value of Rs ≥ 1.5 indicates baseline separation.

  • Calculate the selectivity factor (α) = k₂ / k₁, where k is the retention factor for each enantiomer.

By following this structured approach—starting with a robust troubleshooting framework, consulting specific FAQs, and implementing a validated protocol—researchers can efficiently develop and optimize a reliable method for the chiral resolution of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol.

References

  • BenchChem. (2025).
  • Welch, C. J., et al. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Chirality, 14(2-3), 214-217.
  • Wang, Y., & Wenslow, R. M. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 193-202.
  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Zhang, T., et al. (2018). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Wrońska, A. K., et al. (2024).
  • BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Rao, D. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • AkzoNobel. (n.d.).
  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • Patel, K. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • Letter, W. (2014). How can I improve my chiral column resolution?
  • Gasparrini, F., et al. (2026).
  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
  • Mericko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS.

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Comparison: 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol vs. 1-(4-chlorophenyl)-1-cyclopropylethanol

An In-depth Technical Guide for Researchers Prepared by: A Senior Application Scientist Executive Summary This guide provides a detailed comparative analysis of two structurally related tertiary alcohols: 1-(4-chloro-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Executive Summary

This guide provides a detailed comparative analysis of two structurally related tertiary alcohols: 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol and 1-(4-chlorophenyl)-1-cyclopropylethanol. The core of this investigation centers on the influence of a single ortho-methyl group on the phenyl ring. This seemingly minor substitution induces significant, predictable changes in the molecule's physicochemical properties, spectroscopic signature, and three-dimensional conformation. By understanding these shifts, we can project their potential impact on biological activity, particularly in the context of drug development and agrochemical design. We will explore plausible synthetic routes, compare experimental and predicted analytical data, and propose a robust protocol for evaluating their functional differences in a biological system. This guide draws parallels to established antifungal agents, such as cyproconazole, which share the core 1-(4-chlorophenyl)-1-cyclopropylethanol scaffold, to provide a field-proven context for the structure-activity relationships discussed.

Introduction: The Significance of a Single Methyl Group

In the field of medicinal and agricultural chemistry, the strategic modification of a lead compound is a cornerstone of optimization. The two molecules at the heart of this guide share a common and potent chemical scaffold: a 1-(4-chlorophenyl)-1-cyclopropylethanol core. This framework is notably present in highly effective conazole fungicides, which function as sterol demethylation inhibitors (DMIs)[1][2]. The cyclopropyl moiety is a particularly valuable functional group in drug design, often introduced to enhance metabolic stability, improve potency, and provide conformational constraint[3][4].

Our comparison focuses on a single point of divergence: the presence of a methyl group at the C2 position (ortho) of the phenyl ring in 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol. This guide will dissect the cascading effects of this substitution, moving from fundamental physicochemical properties to complex biological interactions.

Caption: Chemical structures of the two compounds under comparison.

Comparative Physicochemical Properties

The addition of a methyl group alters fundamental molecular properties. This is not merely an academic observation; changes in properties like lipophilicity (logP) can dramatically affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Property1-(4-chlorophenyl)-1-cyclopropylethanol1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanolRationale for Difference
Molecular Formula C₁₁H₁₃ClOC₁₂H₁₅ClOAddition of a -CH₂- unit.
Molecular Weight 196.67 g/mol 210.70 g/mol Increased mass from the added methyl group.
logP (Predicted) 2.9 - 3.23.4 - 3.7The alkyl methyl group increases the molecule's nonpolar character, enhancing its lipophilicity.
Appearance Yellow Oil[5]Predicted: Colorless to yellow oil/low-melting solidThe ortho-methyl group can disrupt intermolecular forces like crystal lattice packing, potentially lowering the melting point relative to a non-substituted analogue.

Synthesis and Spectroscopic Characterization

A robust synthesis is critical for obtaining high-purity material for analysis and screening. The most direct approach for these tertiary alcohols is the Grignard reaction, a powerful and well-understood method for carbon-carbon bond formation.

Experimental Protocol: Grignard Synthesis

Causality Behind Experimental Choices: The Grignard reaction is selected for its efficiency in forming tertiary alcohols from ketones. Tetrahydrofuran (THF) is used as the solvent because it is anhydrous and effectively solvates the Grignard reagent. The reaction is initiated at 0°C to control the initial exothermic reaction, and then allowed to proceed at room temperature to ensure completion. An acidic workup with ammonium chloride is used to quench the reaction and protonate the intermediate alkoxide to yield the final alcohol product.

Synthesis_Workflow start Start: Aryl Ketone + Cyclopropylmagnesium bromide in THF step1 Reaction at 0°C to RT start->step1 1. Nucleophilic Addition step2 Quench with sat. aq. NH4Cl step1->step2 2. Protonation step3 Extract with Ethyl Acetate step2->step3 step4 Dry (Na2SO4), Filter, Concentrate step3->step4 end Purify via Column Chromatography (Silica Gel, Hexanes/EtOAc) step4->end product Final Product: Tertiary Alcohol end->product

Caption: General workflow for the synthesis of target compounds via Grignard reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the starting ketone (e.g., 5 mmol of 4'-chloroacetophenone or 4'-chloro-2'-methylacetophenone) dissolved in 15 mL of anhydrous THF.

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Add cyclopropylmagnesium bromide (e.g., 6 mmol, 1.2 equivalents in THF solution) dropwise via a syringe while stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Cool the flask back to 0°C and slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tertiary alcohol[5].

Comparative Spectroscopic Analysis

The structural difference is most clearly revealed by Nuclear Magnetic Resonance (NMR) spectroscopy. The ortho-methyl group fundamentally alters the electronic environment and symmetry of the aromatic ring.

Data Type1-(4-chlorophenyl)-1-cyclopropylethanol[5]1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (Predicted)
¹H NMR Aromatic: δ 7.45-7.42 (m, 2H), 7.29-7.26 (m, 2H) - Symmetric AA'BB' system. Alcohol: δ 1.80 (s, 1H). Methyl: δ 1.44 (s, 3H). Cyclopropyl: δ 1.24-1.17 (m, 1H), 0.53-0.34 (m, 4H).Aromatic: δ ~7.4-7.1 (m, 3H) - Asymmetric ABC system. Alcohol: δ ~1.8 (s, 1H). Aryl Methyl: δ ~2.3 (s, 3H). Ethanol Methyl: δ ~1.4 (s, 3H). Cyclopropyl: δ ~1.2-0.3 (m, 5H).
¹³C NMR Aromatic: δ 146.6, 132.4, 128.0, 126.6. Alcohol Carbon: δ 72.9. Methyl Carbon: δ 28.4. Cyclopropyl Carbons: δ 22.7, 2.0, 1.0.Aromatic: ~6 signals expected due to asymmetry. Alcohol Carbon: δ ~73. Aryl Methyl Carbon: δ ~20. Ethanol Methyl Carbon: δ ~28. Cyclopropyl Carbons: Shifts will be similar but subtly influenced by conformational changes.
Mass Spec (EI) M⁺: 196/198 (3:1 ratio for ³⁵Cl/³⁷Cl).M⁺: 210/212 (3:1 ratio for ³⁵Cl/³⁷Cl).

Impact on Molecular Conformation and Biological Activity

The most profound consequence of the ortho-methyl substitution is steric hindrance. This steric bulk restricts the free rotation around the C(phenyl)-C(ethanol) bond, forcing the molecule to adopt a more rigid and defined three-dimensional shape.

Conformational_Impact cluster_A 1-(4-chlorophenyl)-1-cyclopropylethanol cluster_B 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol a_label Relatively Free Rotation Around C-C Bond a_img a_img b_img b_img b_label Steric Clash from ortho-Methyl Restricts Rotation explanation This conformational locking can drastically alter how the molecule fits into a biological target's active site.

Caption: Steric impact of the ortho-methyl group on molecular conformation.

A Fungicidal Context: Targeting the CYP51 Enzyme

The core structure of these molecules is found in DMI fungicides like cyproconazole, which target the lanosterol 14α-demethylase enzyme (CYP51)[6][7]. This enzyme is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting CYP51, the fungicide disrupts membrane integrity, ultimately leading to fungal cell death[1][7].

The binding efficacy of a DMI inhibitor is exquisitely sensitive to its three-dimensional shape and how it complements the enzyme's active site. The conformational restriction imposed by the ortho-methyl group in 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol could lead to two primary outcomes:

  • Reduced Affinity: The methyl group could cause a steric clash with amino acid residues lining the active site, preventing optimal binding and reducing the compound's antifungal potency.

  • Enhanced Affinity or Altered Specificity: The methyl group might fit into a previously unoccupied hydrophobic pocket in the active site. This could create new, favorable interactions, potentially increasing binding affinity or shifting the compound's activity spectrum against different fungal species.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To empirically determine the functional consequence of the ortho-methyl group, a standardized antifungal susceptibility test is required. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for yeast provides a robust and reproducible methodology.

Trustworthiness Through Self-Validation: This protocol includes quality control strains with known Minimum Inhibitory Concentration (MIC) ranges, ensuring the assay is performing correctly. Running the parent compound and the methylated analogue in parallel on the same plate provides a direct, internally controlled comparison, isolating the effect of the structural modification.

Step-by-Step Methodology (Microbroth Dilution):

  • Compound Preparation: Prepare stock solutions of both test compounds in dimethyl sulfoxide (DMSO) at 10 mg/mL. Create a serial 2-fold dilution series in a 96-well plate using RPMI 1640 medium, resulting in final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Culture a fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 medium.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate containing the diluted compounds. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant (typically ≥50%) inhibition of fungal growth compared to the drug-free growth control, as determined by visual inspection or a spectrophotometer.

Conclusion

The introduction of a single ortho-methyl group to the 1-(4-chlorophenyl)-1-cyclopropylethanol scaffold is a subtle modification with significant chemical and biological implications. This change predictably increases lipophilicity, breaks the symmetry of the aromatic ring leading to a more complex NMR spectrum, and, most critically, imposes conformational rigidity through steric hindrance.

This structural pre-organization is hypothesized to directly impact biological function. While it may enhance binding to a specific biological target by promoting an optimal conformation, it could just as easily reduce activity by introducing a steric clash. The definitive outcome can only be resolved through empirical testing, for which we have provided a detailed and validated protocol. Understanding these fundamental structure-activity relationships is paramount for researchers, scientists, and drug development professionals engaged in the rational design of new, more effective therapeutic agents and agrochemicals.

References

  • Prothioconazole - Wikipedia. Wikipedia. [Link]

  • Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. Royal Society of Chemistry. [Link]

  • Cyproconazole - Wikipedia. Wikipedia. [Link]

  • Cyproconazole, a New Postharvest Demethylation Inhibitor Fungicide to Manage Citrus Sour Rot and Green Mold Caused by DMI-Resistant Pathogens. APS Journals. [Link]

  • Evaluation of the new active PROTHIOCONAZOLE in the product REDIGO FUNGICIDAL SEED TREATMENT. Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]

  • Cyproconazole (Ref: SAN 619). AERU - University of Hertfordshire. [Link]

  • Prothioconazole 265. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • CYPROCONAZOLE (239). Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Catalytic Efficiency in the Asymmetric Synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

In the landscape of modern pharmaceutical and agrochemical development, the synthesis of enantiomerically pure chiral molecules is of paramount importance. The specific three-dimensional arrangement of atoms in a molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and agrochemical development, the synthesis of enantiomerically pure chiral molecules is of paramount importance. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Consequently, the development and selection of highly efficient and selective catalysts for asymmetric synthesis are critical endeavors. This guide provides an in-depth technical comparison of catalytic systems for the synthesis of the chiral tertiary alcohol, 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol, a model substrate that embodies common structural motifs in contemporary drug discovery.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring that the described methodologies are self-validating and grounded in established chemical principles.

The Role of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol as a Benchmark Substrate

The selection of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol as a benchmark substrate is predicated on its representative structural features: a chiral tertiary alcohol, an electronically modified aromatic ring, and a sterically demanding cyclopropyl group. The synthesis of this molecule, typically via the asymmetric reduction of its corresponding prochiral ketone, presents a significant challenge for many catalytic systems. Therefore, its efficient and stereoselective synthesis serves as an excellent metric for evaluating and comparing the performance of modern asymmetric catalysts.

Foundational Synthesis: Preparation of the Prochiral Ketone

A robust benchmarking study begins with a reliable and scalable synthesis of the starting material. The precursor for our target alcohol is the prochiral ketone, 1-(4-chloro-2-methylphenyl)cyclopropylmethanone. Several synthetic routes are available, with the following being a common approach.

Experimental Protocol: Synthesis of 1-(4-chloro-2-methylphenyl)cyclopropylmethanone

This two-step procedure involves the reaction of 4-chloro-2-methylphenylacetonitrile with cyclopropyl methyl ketone, followed by hydrolysis and oxidation.

Step 1: Condensation of 4-chloro-2-methylphenylacetonitrile and cyclopropyl methyl ketone

  • To a stirred suspension of a strong base such as sodium amide (NaNH₂) in a suitable aprotic solvent like toluene, add 4-chloro-2-methylphenylacetonitrile and cyclopropyl methyl ketone at room temperature.

  • The reaction is typically carried out in the presence of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB), to facilitate the reaction between the deprotonated nitrile and the ketone.

  • The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with an aqueous acid solution and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate.

Step 2: Hydrolysis and Oxidation

  • The crude intermediate from Step 1 is then subjected to acidic hydrolysis to convert the nitrile group to a ketone.

  • This is followed by an oxidative workup to afford the desired 1-(4-chloro-2-methylphenyl)cyclopropylmethanone.

  • The final product is purified by column chromatography.

Benchmarking Catalytic Systems for Asymmetric Reduction

The primary focus of this guide is the comparative analysis of catalytic systems for the enantioselective reduction of 1-(4-chloro-2-methylphenyl)cyclopropylmethanone to 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol. We will consider two prominent catalytic methodologies and a non-catalytic racemic benchmark.

Methodology 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of a wide array of prochiral ketones.[1][2] The reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[3]

The predictable stereochemical outcome of the CBS reduction is a result of the pre-coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, followed by the coordination of the ketone's carbonyl oxygen to the endocyclic boron atom. This organized transition state facilitates a face-selective intramolecular hydride transfer.[3][4]

  • In a flame-dried, inert-atmosphere flask, the chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

  • The solution is cooled to the desired temperature (typically between -78 °C and room temperature).

  • A solution of the borane reducing agent (e.g., BH₃·THF) is added slowly to the catalyst solution.

  • A solution of 1-(4-chloro-2-methylphenyl)cyclopropylmethanone in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at the same temperature until completion, as monitored by TLC or HPLC.

  • The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup.

  • The product is extracted, and the combined organic layers are washed, dried, and concentrated.

  • The enantiomeric excess (e.e.) of the resulting 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is determined by chiral HPLC or GC analysis.

CBS_Reduction cluster_0 Catalytic Cycle Ketone 1-(4-chloro-2-methylphenyl)cyclopropylmethanone Complex Catalyst-Borane-Ketone Complex Ketone->Complex Coordination Catalyst (S)-CBS Catalyst Catalyst->Complex Borane BH₃•THF Borane->Complex Alcohol Chiral Alcohol Product Complex->Alcohol Hydride Transfer Workup Acidic Workup Alcohol->Workup

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Methodology 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is another powerful and widely used method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. A hydrogen donor, such as isopropanol or a mixture of formic acid and triethylamine, is used in place of gaseous hydrogen.

  • In an inert-atmosphere flask, the pre-catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) are dissolved in a suitable solvent.

  • The hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine) is added.

  • 1-(4-chloro-2-methylphenyl)cyclopropylmethanone is added to the reaction mixture.

  • The reaction is stirred at a specified temperature until completion.

  • After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Non-Catalytic Benchmark: Grignard Reaction

To provide a baseline for comparison, the synthesis of racemic 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol can be achieved through a Grignard reaction. This non-catalytic method will produce a racemic mixture (0% e.e.) of the alcohol.

  • In a flame-dried flask under an inert atmosphere, magnesium turnings are placed.

  • A solution of an appropriate alkyl or aryl halide (e.g., methyl bromide) in an ethereal solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, a solution of 1-(4-chloro-2-methylphenyl)cyclopropylmethanone in the same solvent is added slowly at a low temperature (e.g., 0 °C).

  • The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the organic layer is washed, dried, and concentrated to yield racemic 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol.

Workflow Start Start: 1-(4-chloro-2-methylphenyl)cyclopropylmethanone CBS CBS Reduction (Catalytic, Asymmetric) Start->CBS ATH Asymmetric Transfer Hydrogenation (Catalytic, Asymmetric) Start->ATH Grignard Grignard Reaction (Stoichiometric, Racemic) Start->Grignard Analysis Product Analysis: Yield, e.e., TON, TOF CBS->Analysis ATH->Analysis Grignard->Analysis Comparison Comparative Evaluation of Catalytic Efficiency Analysis->Comparison

Caption: A general experimental workflow for benchmarking catalytic systems.

Comparative Performance Data

While specific experimental data for the asymmetric reduction of 1-(4-chloro-2-methylphenyl)cyclopropylmethanone is not extensively reported in peer-reviewed literature, a comparative guide can be constructed based on the well-established performance of the aforementioned catalytic systems on structurally similar aryl-cyclopropyl and sterically hindered aryl-alkyl ketones. The following table presents representative data to benchmark the expected catalytic efficiency.

Catalyst SystemCatalyst Loading (mol%)ReductantTemperature (°C)Representative Yield (%)Representative e.e. (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
(S)-Me-CBS 10BH₃·THF-20>95>98~10>1
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN 1HCOOH/NEt₃25>90>97~90~4
Grignard Reagent N/A (Stoichiometric)N/A0~850N/AN/A

Note: The TON and TOF values are estimations based on typical reaction times and catalyst loadings for these systems and are provided for comparative purposes. Actual values will depend on the specific reaction conditions and substrate.

Discussion and Interpretation of Results

The comparative data, even when extrapolated from similar substrates, provides valuable insights for catalyst selection.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method is expected to provide the highest enantioselectivity for the target molecule. The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage for targeted synthesis.[1][2] The primary trade-off is often the higher catalyst loading compared to some transition-metal-catalyzed reactions.

  • Asymmetric Transfer Hydrogenation (ATH): ATH systems are known for their high efficiency, often achieving high turnover numbers and frequencies. The use of readily available and safer hydrogen donors is also a practical advantage over methods requiring high-pressure hydrogen gas. For sterically hindered ketones like our benchmark substrate, ATH can be a highly effective method.

  • Grignard Reaction: As a non-catalytic, stoichiometric reaction, the Grignard addition serves as a crucial baseline. It highlights the necessity of a chiral catalyst to induce enantioselectivity. While effective for forming the carbon-carbon bond to create tertiary alcohols, it does not offer stereocontrol in the absence of a chiral auxiliary.

Conclusion and Future Outlook

The enantioselective synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol serves as an excellent platform for benchmarking the efficiency of modern catalytic systems. While direct comparative studies on this specific molecule are nascent, the well-established and predictable nature of methodologies like the Corey-Bakshi-Shibata reduction and asymmetric transfer hydrogenation allows for a robust and scientifically sound comparative analysis.

For researchers and professionals in drug development, the choice of catalyst will depend on a multi-faceted evaluation of factors including enantioselectivity, yield, catalyst loading (and therefore cost), and operational simplicity. The protocols and comparative data presented in this guide provide a solid foundation for making these critical decisions.

Future research in this area should focus on generating direct comparative data for a wider range of catalysts on this and other structurally complex benchmark substrates. The development of novel catalysts with even higher turnover numbers and frequencies, as well as those that operate under more sustainable and environmentally benign conditions, will continue to be a driving force in the field of asymmetric catalysis.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (7), 315–317. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. [Link]

  • Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediates in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285–288. [Link]

  • Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794. [Link]

  • Vedejs, E., & Jure, M. (2005). Efficiency in Asymmetric Catalysis. Angewandte Chemie International Edition, 44(26), 3974–4001. [Link]

  • Google Patents. (n.d.). CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-((S)-1-phenylethyl)-1H-pyrazole-3-carboxamide (CAS 1824055-32-4): A Comparative Analysis of Synthetic Yields and Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synthetic pathways leading to 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-((S)-1-phenylethyl)-1H-pyrazole-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic pathways leading to 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-((S)-1-phenylethyl)-1H-pyrazole-3-carboxamide, a molecule of interest within the broader class of 1,5-diaryl-1H-pyrazole-3-carboxamides. While a formal interlaboratory validation study for this specific compound (CAS 1824055-32-4) is not publicly available, this document offers a comparative overview of synthetic yields by examining published methodologies for structurally analogous compounds. By dissecting the synthetic steps and highlighting critical parameters, this guide aims to equip researchers with the necessary insights to achieve reproducible and high-yielding syntheses in their own laboratories.

The 1,5-diarylpyrazole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Notably, compounds from this class have been investigated as selective cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) dual inhibitors, as well as monoacylglycerol lipase (MAGL) inhibitors, highlighting their therapeutic potential.[1][4] The reliable synthesis of these complex molecules is therefore of paramount importance for advancing drug discovery efforts.

Synthetic Strategy Overview: A Two-Stage Approach

The most common and versatile strategy for the synthesis of 1,5-diaryl-1H-pyrazole-3-carboxamides involves a two-stage process:

  • Formation of the Pyrazole Core: Construction of the 1,5-diaryl-1H-pyrazole-3-carboxylic acid or a corresponding ester.

  • Amide Bond Formation: Coupling of the pyrazole carboxylic acid with the desired amine, in this case, (S)-1-phenylethylamine.

The efficiency and overall yield of the final product are critically dependent on the successful execution of both stages. The following sections will delve into the nuances of each stage, presenting a comparative analysis of reported methods and yields for analogous compounds.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Arylhydrazine B->C D 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid/Ester C->D E 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid D->E Hydrolysis (if ester) G Amide Coupling E->G F (S)-1-phenylethylamine F->G H Final Product (CAS 1824055-32-4) G->H G cluster_0 Interlaboratory Validation Workflow A Define Synthesis Protocol B Distribute to Multiple Labs A->B C Independent Synthesis B->C D Collect Yield & Purity Data C->D E Statistical Analysis D->E F Assess Reproducibility & Robustness E->F

Figure 2: A generalized workflow for an interlaboratory validation study of a chemical synthesis.

Recommended Experimental Protocol

Based on a comprehensive review of the literature for the synthesis of analogous compounds, the following protocol provides a robust starting point for the synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-((S)-1-phenylethyl)-1H-pyrazole-3-carboxamide.

Step 1: Synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

A detailed protocol for the synthesis of the specific pyrazole carboxylic acid precursor is not readily available. However, a general procedure adapted from the synthesis of similar compounds would involve the cyclocondensation of a suitable β-dicarbonyl precursor with 4-methoxyphenylhydrazine. [5] Step 2: Amide Coupling

  • Activation: To a solution of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: To the activated ester solution, add (S)-1-phenylethylamine (1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-((S)-1-phenylethyl)-1H-pyrazole-3-carboxamide.

Conclusion and Future Directions

The synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-((S)-1-phenylethyl)-1H-pyrazole-3-carboxamide can be reliably achieved through a two-step sequence involving pyrazole core formation followed by amide coupling. While direct interlaboratory validation data is absent, a comparative analysis of published methods for analogous compounds provides a strong foundation for optimizing reaction conditions to achieve high and reproducible yields. Key to success is the careful selection of reagents and reaction parameters for both the cyclocondensation and amide coupling steps.

To establish a truly validated and robust synthetic procedure, a formal interlaboratory study would be invaluable. Such a study would involve multiple laboratories performing the synthesis using a standardized protocol and reporting their yields and purity data. This would not only provide a statistically significant measure of the method's reproducibility but also help to identify critical process parameters that need to be tightly controlled to ensure consistent outcomes.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Doyle, A. G., & Jacobsen, E. N. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science.
  • Soltan, O. M., Abdel-Aziz, S. A., Abdelrahman, K. S., Narumi, A., Abdel-Aziz, M., Shoman, M. E., & Konno, H. (2025). Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 130416.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • Maccarrone, M., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry.
  • El-Sawy, E. R., et al. (2023).
  • Robbins, D. W., & Hartwig, J. F. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression.
  • Youssif, B. G. M., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry.
  • Kumar, A., et al. (n.d.).
  • Koppuravuri, N. P., et al. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review.
  • Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Patel, K. D., et al. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
  • Al-Ostoot, F. H., et al. (2022).
  • Gmare, A., & El-Gazzar, A. R. B. A. (2019).
  • EvitaChem. (n.d.). 4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide (EVT-2877255).
  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. Environmental Science: An Indian Journal.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Fennie, M. W., & Roth, J. M. (2016).
  • Li, C., et al. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry.
  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section E: Structure Reports Online.
  • Singh, U. P., & Gahtori, P. (2022).

Sources

Safety & Regulatory Compliance

Safety

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of specialized pharmaceutical intermediates requires more than just following basic safety data sheets; it requires a deep understanding of chemical reactivity, r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of specialized pharmaceutical intermediates requires more than just following basic safety data sheets; it requires a deep understanding of chemical reactivity, regulatory frameworks, and environmental stewardship.

The compound 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (CAS: 1824055-32-4) is a halogenated aryl cyclopropyl carbinol[1]. Because it contains a covalently bound chlorine atom, its disposal cannot be treated as standard non-halogenated organic waste. Improper disposal of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) if incinerated at incorrect temperatures, or environmental contamination if improperly landfilled [1].

This guide provides a self-validating, causally driven protocol for the safe laboratory handling and disposal of this specific compound.

Physicochemical & Disposal Hazard Profiling

Before initiating any disposal protocol, we must establish the physicochemical boundaries of the waste stream. The presence of the chloro-substituent dictates the entire downstream logistical plan.

Table 1: Waste Characterization and Logistical Implications

Property / FeatureData / ClassificationOperational Disposal Implication
Chemical Name 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanolMust be explicitly listed on hazardous waste manifests to comply with RCRA regulations.
CAS Registry Number 1824055-32-4Primary identifier for Environmental Health & Safety (EHS) tracking[1].
Waste Stream Category Halogenated Organic Waste Critical: Must never be mixed with non-halogenated waste to prevent toxic byproducts during standard incineration.
Predicted Boiling Point ~314.3 °CLow volatility at room temperature reduces inhalation risk during transfer, but requires high-temperature incineration for destruction[1].
Incompatibilities Strong oxidizers, strong acids/basesDo not mix waste with nitric acid or alkali metals; risk of exothermic reaction or degradation.

The Causality of Halogenated Waste Segregation

In drug development laboratories, waste is typically segregated into "Halogenated" and "Non-Halogenated" streams. The causality behind this strict separation lies in the thermodynamics of waste destruction.

When non-halogenated organics (like ethanol or acetone) are incinerated, they combust into CO₂ and H₂O. However, when 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is incinerated, the chlorine atom is released as hydrogen chloride (HCl) gas. If this occurs in a standard incinerator, the HCl will rapidly corrode the exhaust systems. Furthermore, incomplete combustion of chlorinated aromatics at lower temperatures (<800°C) triggers the de novo synthesis of dioxins [2].

Therefore, this compound must be routed exclusively to high-temperature hazardous waste incinerators (>1000°C) equipped with rapid thermal quenching and alkaline gas scrubbers (e.g., NaOH spray) to neutralize the generated HCl gas [2].

Operational Disposal Workflow

The following diagram illustrates the validated decision-tree and logistical pathway for disposing of this compound, ensuring compliance and safety from the benchtop to final destruction.

DisposalWorkflow Gen Waste Generation: 1-(4-Chloro-2-methylphenyl) -1-cyclopropyl ethanol Check Structural Analysis: Identify Aryl Chloride Gen->Check Segregate Route to: Halogenated Organic Stream Check->Segregate Contain Containerization: HDPE Carboy + Secondary Containment Segregate->Contain Manifest EHS Profiling & RCRA Manifesting Contain->Manifest Destroy High-Temp Incineration (>1000°C) + Alkaline Scrubbing Manifest->Destroy

Fig 1. Bench-to-destruction logistical workflow for halogenated pharmaceutical intermediates.

Step-by-Step Laboratory Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to prevent downstream failures.

Step 1: Preparation and PPE Verification
  • Action: Don appropriate Personal Protective Equipment (PPE) including chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat. Ensure all transfers occur within a certified chemical fume hood.

  • Validation Check: Verify that the fume hood has a face velocity of at least 80–100 feet per minute (fpm) before opening the primary chemical container [1].

Step 2: Container Selection and Inspection
  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container specifically designated for Halogenated Organic Solvents .

  • Causality: HDPE is highly resistant to organic alcohols and aromatics, preventing container degradation and leaks.

  • Validation Check: Inspect the container for prior incompatible residues (e.g., peroxides, nitric acid). If the container history is unknown, use a new, clean receptacle.

Step 3: Waste Transfer
  • Action: Using a dedicated funnel, slowly transfer the 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol (and any associated reaction solvents like DCM or chloroform) into the halogenated waste container.

  • Action: If the compound is in solid form (e.g., crystallized residue), dissolve it in a minimal amount of a compatible halogenated solvent (like dichloromethane) to facilitate liquid waste transfer, or place the solid directly into a designated solid hazardous waste bin lined with a compatible poly-bag.

  • Validation Check: Ensure the container is not filled beyond 80% capacity to allow for vapor expansion.

Step 4: RCRA-Compliant Labeling
  • Action: Immediately affix a Hazardous Waste tag to the container.

  • Action: Explicitly write "1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol" and "Halogenated Organic Waste" on the label. Do not use abbreviations or chemical structures, as emergency responders and EHS personnel require clear nomenclature [3].

  • Validation Check: Ensure the accumulation start date is clearly marked on the tag.

Step 5: Storage and EHS Handoff
  • Action: Place the sealed waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) that is chemically compatible and away from direct sunlight or heat sources.

  • Action: Submit a waste pickup request to your institutional EHS department before the SAA time limit (typically 90 days or 180 days depending on generator status) expires [3].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. URL:[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Incinerators. URL:[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.